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cerotene

Cat. No.: B1171927
CAS No.: 11028-44-7
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Description

Historical Trajectories in Carotenoid Discovery and Early Research

The scientific investigation into carotenoids dates back to the early 19th century, driven by a fascination with the molecules responsible for nature's bright colors. bris.ac.uk The discovery of what would later be known as beta-carotene (B85742) is credited to Heinrich Wilhelm Ferdinand Wackenroder in 1831, who isolated the compound from carrot juice during a search for anthelmintic agents. wikipedia.orgillinois.edu He described it as small ruby-red flakes that, when dissolved in fats, imparted a "beautiful yellow color". illinois.edu

Throughout the 19th century, other carotenoids were isolated and named, though their chemical structures remained elusive. bris.ac.uk Significant progress in understanding the chemical nature of these pigments occurred in the early 20th century. In 1907, Richard Willstätter and Walter Mieg established the empirical formula for beta-carotene as C40H56. mdpi.combris.ac.uk This distinguished it from the oxygenated xanthophylls. wikipedia.org A few years later, in 1910, lycopene (B16060) was isolated from tomatoes and identified as an isomer of carotene. wikipedia.org

The pivotal moment in beta-carotene research came in 1930-1931 when Paul Karrer elucidated its chemical structure, a groundbreaking achievement that also marked the first time the structure of any vitamin or provitamin had been determined. bris.ac.ukwikipedia.org This work, for which Karrer was awarded the Nobel Prize in Chemistry in 1937, established the correct constitutional formula for beta-carotene and confirmed its role as the chief precursor to vitamin A. wikipedia.orgchemeurope.com The concept of a "provitamin"—a substance that the body can convert into a vitamin—was a novel and significant scientific and commercial breakthrough. bris.ac.uk

Further research by Richard Kuhn and his team in the 1930s led to the separation of different isomers of carotene, which they named alpha-, beta-, and gamma-carotene, using newly developed chromatography techniques. nobelprize.org Their work also confirmed that beta-carotene produces twice as much vitamin A per molecule compared to its isomers. nobelprize.org The first total synthesis of beta-carotene was achieved in 1950, paving the way for its commercial production, which began in 1954. bris.ac.uk

Table 1: Key Milestones in the Discovery and Early Research of Beta-Carotene

YearMilestoneKey Figure(s)Significance
1831 First isolation of "carotene" from carrots. wikipedia.orgillinois.eduH.W.F. WackenroderMarked the initial discovery of the compound. illinois.edu
1907 Established the correct empirical formula (C40H56). mdpi.combris.ac.ukR. Willstätter & W. MiegDifferentiated carotenes from oxygenated xanthophylls. wikipedia.org
1919 Suggested a relationship between beta-carotene and vitamin A. mdpi.combris.ac.ukH. SteenbockIntroduced the concept of provitamin A activity. bris.ac.uk
1930-1931 Elucidated the chemical structure of beta-carotene. bris.ac.ukwikipedia.orgPaul KarrerFirst structural determination of a vitamin or provitamin. bris.ac.uk
1931 Separated isomers of carotene (alpha- and beta-carotene). nobelprize.orgR. Kuhn & E. LedererAdvanced the understanding of different forms of carotene. nobelprize.org
1950 First total synthesis of beta-carotene achieved. mdpi.combris.ac.ukMultiple GroupsEnabled large-scale commercial production. mdpi.combris.ac.uk

Current Scientific Standing and Significance of Cerotene (Beta-Carotene) in Contemporary Research

In contemporary research, beta-carotene holds a significant position due to its multifaceted biological activities. Its most well-established function is as a provitamin A, being the most potent precursor of vitamin A found in the human diet. nih.govtandfonline.com The unique structure of beta-carotene, with a β-ionone ring at each end of its polyene chain, allows for its cleavage into two molecules of retinol (B82714) (vitamin A) in the body. nih.gov This conversion is a crucial physiological process, as vitamin A is essential for vision, immune function, and cellular differentiation. researchgate.netbioscientifica.com

Beyond its provitamin A activity, beta-carotene is recognized for its antioxidant properties. bris.ac.uktandfonline.com Its long chain of conjugated double bonds enables it to effectively quench singlet oxygen and scavenge free radicals, particularly lipid radicals. ernaehrungs-umschau.denih.gov This antioxidant capacity is believed to contribute to the prevention of oxidative damage to biological molecules like DNA, lipids, and proteins. ernaehrungs-umschau.de This has led to extensive investigation into its potential role in mitigating the risk of various chronic diseases.

Current research continues to explore the health implications of beta-carotene. Epidemiological studies have suggested associations between high dietary intake of beta-carotene and a reduced risk of certain cancers, cardiovascular diseases, and age-related macular degeneration. tandfonline.com However, the results from clinical trials have been mixed, indicating the complexity of its effects within the human body. nih.gov Modern research also focuses on aspects like bioavailability, metabolism, and the factors influencing its absorption and conversion to vitamin A. researchgate.netnih.gov Furthermore, advanced analytical techniques are being employed to better understand the distribution and function of beta-carotene and its metabolites in human tissues. wikipedia.orgresearchgate.net

Scope and Delimitation of Academic Inquiry into this compound (Beta-Carotene)

The academic inquiry into beta-carotene is broad, spanning multiple scientific disciplines including chemistry, biochemistry, nutrition, and medicine. The primary areas of research can be outlined as follows:

Biosynthesis and Chemistry: This field investigates the natural pathways of beta-carotene synthesis in plants, algae, and microorganisms. mdpi.com It also includes the chemical synthesis of beta-carotene for commercial use and the study of its various isomers and their chemical properties. mdpi.combris.ac.uk

Metabolism and Bioavailability: A significant portion of research is dedicated to understanding how beta-carotene is absorbed, transported, and metabolized in the human body. wikipedia.orgnih.gov This includes the enzymatic cleavage of beta-carotene to form vitamin A and the factors that influence its bioavailability from different food sources. nih.gov

Physiological Functions: This area focuses on the dual roles of beta-carotene as a provitamin A and as an antioxidant. nih.gov Research aims to elucidate the mechanisms by which it supports vision, immune response, and cellular health, and how it protects against oxidative stress. ernaehrungs-umschau.deresearchgate.net

Health Effects and Disease Prevention: A vast body of research, including epidemiological studies and clinical trials, examines the relationship between beta-carotene intake and the risk of chronic diseases such as cancer, cardiovascular disease, and eye disorders. tandfonline.comnih.gov

The scope of inquiry is, however, subject to certain delimitations. While in vitro studies have demonstrated strong antioxidant activity, the direct translation of these findings to human health is complex and not always consistent. nih.gov Research must carefully consider the context, as high-dose supplementation has, in some studies involving specific populations like smokers, been associated with unexpected adverse outcomes, challenging the universal applicability of its benefits. The focus of much research is on beta-carotene derived from dietary sources as part of a balanced intake of fruits and vegetables, rather than high-dose supplements. ernaehrungs-umschau.de The inquiry is also limited by the intricate interactions between beta-carotene and other nutrients and phytochemicals, making it challenging to isolate its specific effects.

Properties

CAS No.

11028-44-7

Molecular Formula

C26H52

Synonyms

cerotene

Origin of Product

United States

Natural Occurrence and Biogeographical Distribution of Cerotene Beta Carotene

Diverse Biological Sources and Taxonomic Prevalence

Beta-carotene (B85742) is synthesized by all photosynthetic organisms, including plants, algae, and cyanobacteria, as well as by some heterotrophic fungi and bacteria. nih.govfrontiersin.org Animals, however, are incapable of synthesizing carotenoids de novo and must obtain them through their diet. wikipedia.orgnih.govnih.gov

In higher plants, beta-carotene is universally present in the chloroplasts of all green tissues, alongside chlorophyll (B73375). tandfonline.comnih.gov Its vibrant color is often masked by the green of chlorophyll. wikipedia.orgtandfonline.com The primary carotenoids found in green plant tissues are beta-carotene, lutein (B1675518), violaxanthin, and neoxanthin. tandfonline.com

Beta-carotene is also found in non-photosynthetic tissues, where it is responsible for the yellow, orange, and red colors of many fruits, flowers, and roots. tandfonline.com As fruits ripen, chlorophyll degrades, unmasking the colors of the carotenoids. wikipedia.org In fruits and flowers, chloroplasts differentiate into chromoplasts, and carotenoids accumulate in membranes or oil bodies. mdpi.com

Rich dietary sources of beta-carotene include yellow and orange fruits like cantaloupe, mangoes, and papayas, and orange root vegetables such as carrots and sweet potatoes. wikipedia.org Crude palm oil and the Vietnamese gac fruit are particularly potent sources. wikipedia.org Green leafy vegetables like spinach and kale also contain significant amounts of beta-carotene. wikipedia.org

Table 1: Beta-Carotene Content in Selected Fruits and Vegetables

Food SourceBeta-Carotene (mg/100g)
Carrots32.8 ishs.org
Parsley19.6 ishs.org
Spinach19.1 ishs.org
Mangoes2.6 ishs.org
Papayas1.2 ishs.org
This table is interactive. Click on the headers to sort the data.

Beta-carotene is a key pigment in algae and cyanobacteria, where it plays essential roles in photosynthesis and photoprotection. nih.govmdpi.com In these organisms, carotenoids are synthesized in plastids. nih.govmdpi.com Many cyanobacteria contain beta-carotene, zeaxanthin (B1683548), echinenone, and myxol (B1255019) pentosides. mdpi.com

The marine microalga Dunaliella salina is known for its ability to accumulate high levels of beta-carotene, up to 13% of its dry weight, under stress conditions such as high light intensity, high salinity, and nutrient deprivation. mdpi.comresearchgate.net This accumulation is a protective response to oxidative stress. nih.govfrontiersin.org For instance, a moderate increase in salt concentration from 4% to 9% can lead to a 30-fold increase in beta-carotene accumulation in D. salina. frontiersin.org Other microalgae like Chlorella zofingiensis and Spirulina platensis also synthesize beta-carotene. mdpi.com

Certain fungi and heterotrophic bacteria have the ability to synthesize carotenoids, including beta-carotene. nih.govfrontiersin.org In fungi, carotenoid biosynthesis takes place through the mevalonate (B85504) pathway. mdpi.com The zygomycetous fungus Blakeslea trispora is used for the industrial production of beta-carotene. mdpi.com The production involves the sexual interaction of two different mating-type strains. mdpi.com Bicyclic beta-carotene is characteristic of species within the Mucoraceae family. encyclopedia.pubmdpi.com

In both photosynthetic and non-photosynthetic bacteria, carotenoids act as photoprotectors and antioxidants, shielding cells from damage caused by UV radiation and sunlight. mdpi.com

Animals obtain beta-carotene from their diet. wikipedia.orgnih.gov Omnivores and herbivores are generally more efficient at converting beta-carotene to vitamin A than carnivores. nih.gov The absorbed beta-carotene can be stored in various tissues, with the liver being a primary storage organ in many mammals and birds, followed by adipose tissue, kidneys, skin, and lungs. tandfonline.com

In some animals, dietary beta-carotene is metabolized into other carotenoids. For example, many crustaceans can convert beta-carotene from algae into astaxanthin (B1665798). researchgate.netresearchgate.net The accumulation of carotenoids from the diet is evident in the coloration of many animals, such as the feathers of birds and the flesh of fish. fefana.org For instance, the pink to orange color of salmon and trout flesh is due to astaxanthin derived from krill in their diet. fefana.org In crustaceans, the primary carotenoids accumulated include beta-carotene, canthaxanthin, and astaxanthin. researchgate.net

Fungi and Heterotrophic Microorganisms: Biosynthetic Capacities and Accumulation

Environmental and Developmental Determinants of Cerotene (Beta-Carotene) Levels

Light is a critical factor influencing the biosynthesis of beta-carotene. wikipedia.org In plants and algae, light enhances the expression of genes involved in carotenoid production. wikipedia.org High light intensity is a well-known stress factor that induces the accumulation of beta-carotene in many microalgae, such as Dunaliella salina. researchgate.netnih.gov This response is a protective mechanism against photo-oxidative damage. frontiersin.org In D. salina, high light intensity favors the synthesis of all-trans-β-carotene, while low light favors the 9-cis isomer. researchgate.net

In some higher plants, exposure to very high light intensities can lead to the formation of β-carotene-5,6-epoxide, which is an indicator of photooxidative damage to the thylakoid membranes. researchgate.net The spectral quality of light also plays a role. For example, in the microalga Muriellopsis sp., blue light was found to stimulate the synthesis of beta-carotene and other carotenoids. nih.gov

Impact of Nutrient Availability and Environmental Stressors

The production of beta-carotene in organisms is significantly influenced by nutrient availability and various environmental stressors. cabidigitallibrary.orgresearchgate.net These factors can trigger adaptive responses in organisms, leading to an increase in carotenoid synthesis as a protective mechanism. mdpi.com

Nutrient Availability:

Phosphorus, Potassium, and Micronutrients: The availability of other macronutrients like phosphorus and potassium, as well as micronutrients, can also affect carotenoid biosynthesis. For example, in orange-fleshed sweet potatoes, the application of potassium-predominant fertilizer has been observed to increase the total and beta-carotene content. mdpi.com In the microalga Dunaliella salina, reducing the concentration of calcium and magnesium, which can cause precipitation in culture media, did not significantly hinder beta-carotene production. jmb.or.kr

Environmental Stressors:

Light Intensity: High light intensity is a significant stressor that often leads to increased beta-carotene production, particularly in microalgae. frontiersin.org This is a photoprotective response to dissipate excess light energy. nih.gov

Temperature: Temperature stress, both high and low, can influence carotenoid accumulation. In the yeast Rhodotorula toruloides, low temperatures have been shown to increase carotenoid biosynthesis. mdpi.com For the microalga Dunaliella salina, extreme temperatures are considered a harsh condition that can induce beta-carotene accumulation. nih.gov

Salinity: High salinity is another stress factor that can enhance beta-carotene production in certain organisms, most notably the microalga Dunaliella salina. researchgate.net However, the effect of salinity can be species-specific, with some studies indicating that high salinity does not always promote beta-carotene accumulation. nih.gov

Oxidative Stress: Oxidative stress, induced by reactive oxygen species (ROS), is a common trigger for carotenoid synthesis. mdpi.com In the fungus Sporobolomyces pararoseus and the yeast Rhodotorula glutinis, treatment with hydrogen peroxide (H₂O₂), an oxidizing agent, resulted in a significant increase in carotenoid production, with beta-carotene being a major component. mdpi.com Similarly, in Dunaliella salina, a positive correlation has been observed between cellular ROS levels and beta-carotene content under various stress conditions. nih.gov

Other Stressors: Other environmental factors such as pH, osmotic pressure, and the presence of metabolic stimulators can also impact beta-carotene synthesis. mdpi.comresearchgate.net For instance, the addition of sodium acetate (B1210297) to the culture medium of Blakeslea trispora led to an increase in beta-carotene production. mdpi.com

Table 1: Impact of Environmental Stressors on Beta-Carotene Production in Various Organisms

Organism Stressor Effect on Beta-Carotene Production Reference(s)
Dunaliella salina (Microalga) High Salinity Increased researchgate.net
Dunaliella salina (Microalga) High Light Intensity Increased frontiersin.orgnih.gov
Dunaliella salina (Microalga) Nitrogen Deprivation Increased frontiersin.orgnih.gov
Rhodotorula toruloides (Yeast) Low Temperature Increased mdpi.com
Sporobolomyces pararoseus (Fungus) Oxidative Stress (H₂O₂) Increased mdpi.com
Rhodotorula glutinis (Yeast) Oxidative Stress (H₂O₂), Salt Stress Increased mdpi.com
Blakeslea trispora (Fungus) Oxidative Stress (Hydroperoxides) Increased mdpi.com
Orange Sweet Potato Salinity (NaCl), Drought (PEG), Pathogen Stress (Salicylic Acid) Altered (light-dependent) cabidigitallibrary.org
Parsley Nitrogen Supply Increased researchgate.net

Temporal and Spatial Variation within Organisms (e.g., ripening stages, tissue-specific localization)

The concentration and distribution of beta-carotene within an organism are not uniform and can vary significantly depending on the developmental stage, such as fruit ripening, and the specific tissue. mdpi.com

Temporal Variation during Ripening:

The ripening of fruits and vegetables is a dynamic process often accompanied by dramatic changes in pigment composition, including the synthesis and accumulation of beta-carotene. cabidigitallibrary.orgarfjournals.com

Tomatoes (Solanum lycopersicum): In many tomato cultivars, the beta-carotene content increases during the initial stages of ripening, such as the breaker and turner stages, and then may decrease as the fruit becomes fully ripe and lycopene (B16060) synthesis predominates. arfjournals.comnih.gov However, the pattern can be cultivar-specific. nih.govmdpi.com For example, in some varieties, the highest levels of beta-carotene are reached in the later stages of ripening. mdpi.com

Mangoes (Mangifera indica): In mangoes, the beta-carotene content, which is the major carotenoid, generally increases continuously during fruit development and ripening in both the peel and the pulp. mdpi.com This accumulation is associated with the change in color from green to yellow/orange as chlorophyll degrades. mdpi.com

Other Fruits: In bael fruit, carotenoid levels are higher in the ripe stage. cabidigitallibrary.org The general trend in many fruits is a decrease in chlorophyll and a concurrent increase in carotenoids during ripening. cabidigitallibrary.org

Spatial Variation and Tissue-Specific Localization:

The accumulation of beta-carotene is often localized to specific tissues and even specific cellular compartments within an organism. nih.govnih.gov

Plants: In plants, carotenoid synthesis is localized in plastids. nih.gov In green tissues like leaves, beta-carotene is a key component of the photosynthetic apparatus within chloroplasts. tandfonline.com In non-green tissues such as roots and fruits, beta-carotene can accumulate in chromoplasts, contributing to their color. nih.gov

Carrot (Daucus carota): In carrot roots, the distribution of beta-carotene is heterogeneous. Its level in the secondary phloem tends to increase from the outer layer (periderm) towards the core but decreases sharply near the vascular cambium. researchgate.net

Banana (Musa sp.): A study on various Indian banana cultivars revealed that beta-carotene accumulation is tissue-specific, with most cultivars showing higher concentrations in the non-edible peel compared to the edible pulp. nih.gov However, the orange-fleshed 'Nendran' cultivar was an exception, with high levels of beta-carotene in its pulp. nih.gov This differential accumulation is linked to the tissue-specific expression of different isoforms of the phytoene (B131915) synthase gene (MaPsy), a key enzyme in the carotenoid biosynthetic pathway. nih.gov

Arabidopsis: In Arabidopsis, overexpression of the phytoene synthase gene leads to a significant accumulation of beta-carotene in non-green tissues like roots, while the levels in leaves remain relatively unchanged, highlighting a tissue-specific response to increased pathway flux. nih.gov

Microalgae (Dunaliella salina): Under stress conditions, Dunaliella salina accumulates large amounts of beta-carotene in lipid globules within the inter-thylakoid space of the chloroplast. nih.gov

Table 2: Beta-Carotene Content in Different Tissues of Selected Banana Cultivars

Cultivar Tissue Beta-Carotene Content (µg/100g) Reference
Nendran Pulp 1362 nih.gov
Nendran Peel 1250 nih.gov
Monthan Pulp - nih.gov
Monthan Peel 1120 nih.gov
Red Banana Pulp 305 nih.gov
Red Banana Peel 780 nih.gov
Karpuravalli Pulp 19 nih.gov
Karpuravalli Peel 730 nih.gov
Kunnan Pulp 9 nih.gov
FHIA-3 Pulp 9 nih.gov

Note: Data for Monthan pulp was not specified in the source.

Biosynthesis and Intracellular Metabolism of Cerotene Beta Carotene

Fundamental Precursor Pathways: Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP)

All isoprenoids, including carotenoids, are synthesized from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). kit.edugenome.jp In plants and some microorganisms, two distinct pathways operating in different cellular compartments are responsible for the production of IPP and DMAPP. kit.edunih.govgenome.jp

Methylerythritol Phosphate (B84403) (MEP) Pathway in Plastids

In plant plastids, where carotenoid biosynthesis occurs, the methylerythritol phosphate (MEP) pathway is the primary source of IPP and DMAPP. nih.govfrontiersin.orgresearchgate.net This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.netfrontiersin.org The MEP pathway is essential for the synthesis of carotenoids, chlorophylls, and other plastidial isoprenoids. kit.edupnas.org The first committed step is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which is considered a major flux-controlling step. nih.govfrontiersin.org The final step, catalyzed by hydroxymethylbutenyl diphosphate reductase (HDR), simultaneously produces IPP and DMAPP. nih.gov

Mevalonate (B85504) (MVA) Pathway in Cytosol

The mevalonate (MVA) pathway operates in the cytosol and is primarily responsible for the synthesis of sterols, sesquiterpenes, and ubiquinone. kit.edugenome.jppnas.org This pathway starts with acetyl-CoA. pnas.org While the MVA and MEP pathways are spatially separated, there is evidence of some crosstalk and exchange of intermediates between the cytosol and plastids. kit.edubiorxiv.org However, for carotenoid biosynthesis in plastids, the MEP pathway is the predominant source of IPP and DMAPP. kit.eduresearchgate.net

Core Carotenoid Biosynthesis Pathway Enzymes and Regulatory Mechanisms

The synthesis of beta-carotene (B85742) from IPP and DMAPP involves a series of enzymatic steps that are tightly regulated.

Phytoene (B131915) Synthase (PSY) as a Rate-Limiting Enzyme

The first committed step in the carotenoid biosynthesis pathway is the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP), itself formed from IPP and DMAPP, to produce 15-cis-phytoene. frontiersin.orgfrontiersin.org This reaction is catalyzed by phytoene synthase (PSY), which is widely recognized as a major rate-limiting enzyme in carotenogenesis. frontiersin.orgplos.orgresearchgate.net The expression and activity of PSY are highly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational, in response to developmental and environmental signals. researchgate.netpnas.orgscielo.br Overexpression of PSY genes has been shown to increase carotenoid levels in various plants. scielo.br

Phytoene Desaturase (PDS) and Zeta-Carotene (B1237982) Desaturase (ZDS)

Following its synthesis, phytoene undergoes a series of desaturation reactions to form lycopene (B16060). In plants, this process requires two key enzymes: phytoene desaturase (PDS) and zeta-carotene desaturase (ZDS). frontiersin.orgoup.com PDS catalyzes the introduction of two double bonds into phytoene, forming 9,15,9′-tri-cis-ζ-carotene. frontiersin.org Subsequently, ZDS introduces two more double bonds to produce 7,9,7′,9′-tetra-cis-lycopene (prolycopene). frontiersin.orgoup.com These desaturation steps are crucial for the formation of the chromophore responsible for the color of carotenoids. hilarispublisher.com

Lycopene Cyclization: Lycopene Beta-Cyclase (LCYB) and Lycopene Epsilon-Cyclase (LCYE)

The cyclization of the linear lycopene molecule is a critical branch point in the carotenoid pathway, determining whether beta-carotene or its isomer, alpha-carotene, is synthesized. frontiersin.orgplos.org This step is catalyzed by two types of enzymes: lycopene beta-cyclase (LCYB) and lycopene epsilon-cyclase (LCYE). mdpi.comresearchgate.net

Lycopene Beta-Cyclase (LCYB): This enzyme adds a beta-ionone (B89335) ring to each end of the lycopene molecule. frontiersin.orgmdpi.com The two-step reaction catalyzed by LCYB first produces γ-carotene and then the final product, β-carotene. nih.gov

Lycopene Epsilon-Cyclase (LCYE): This enzyme adds an epsilon-ring to one end of the lycopene molecule. biorxiv.org Working in conjunction with LCYB, which adds a beta-ring to the other end, the result is the formation of α-carotene. frontiersin.orgbiorxiv.org

The relative activities of LCYB and LCYE determine the ratio of β-carotene to α-carotene and its derivatives, such as lutein (B1675518). plos.orgresearchgate.net

Table 1: Key Enzymes in Beta-Carotene Biosynthesis

Enzyme Abbreviation Substrate(s) Product(s) Pathway Step
Phytoene Synthase PSY Geranylgeranyl diphosphate (GGPP) 15-cis-Phytoene First committed step, rate-limiting frontiersin.orgfrontiersin.org
Phytoene Desaturase PDS 15-cis-Phytoene 9,15,9′-tri-cis-ζ-carotene Desaturation frontiersin.org
Zeta-Carotene Desaturase ZDS 9,15,9′-tri-cis-ζ-carotene 7,9,7′,9′-tetra-cis-lycopene (prolycopene) Desaturation frontiersin.orgoup.com
Lycopene Beta-Cyclase LCYB Lycopene, γ-carotene γ-carotene, β-carotene Cyclization frontiersin.orgmdpi.comnih.gov
Lycopene Epsilon-Cyclase LCYE Lycopene δ-carotene Cyclization (leading to α-carotene) frontiersin.orgbiorxiv.org

Hydroxylation and Other Terminal Modifications Leading to Xanthophylls

The conversion of carotenes, which are pure hydrocarbons, into xanthophylls involves the introduction of oxygen-containing functional groups, most commonly hydroxyl groups. pnas.orgfrontiersin.org This hydroxylation is a critical step that significantly increases the diversity of carotenoids and their functional properties. The two primary branches of carotene cyclization, leading to α-carotene (with one β-ring and one ε-ring) and β-carotene (with two β-rings), are both subject to hydroxylation, resulting in the formation of lutein and zeaxanthin (B1683548), respectively. frontiersin.orgoup.com

Two distinct classes of enzymes, which are structurally unrelated, catalyze these hydroxylation reactions in plants:

Non-Heme Diiron (HYD/BCH) Hydroxylases: These enzymes are primarily responsible for hydroxylating the β-rings of β-carotene to produce zeaxanthin. pnas.orgfrontiersin.org In Arabidopsis, two such enzymes, BCH1 and BCH2, have been identified. mdpi.com

Cytochrome P450 (CYP) Monooxygenases: This family of heme-containing enzymes plays a crucial role in the synthesis of lutein from α-carotene. pnas.orgfrontiersin.org Specifically, the CYP97A family enzymes (like CYP97A3 in Arabidopsis) hydroxylate the β-ring of α-carotene, while the CYP97C family (like CYP97C1) hydroxylates the ε-ring. www.gov.uknih.govpnas.org

The synthesis of lutein from α-carotene is a two-step process that requires the synergistic action of both CYP97A and CYP97C enzymes. pnas.orgoup.com The proposed primary pathway involves the hydroxylation of the β-ring of α-carotene by CYP97A3 to form zeinoxanthin, which is then hydroxylated on its ε-ring by CYP97C1 to yield lutein. www.gov.uk Interestingly, while HYD enzymes are the main players in zeaxanthin synthesis from β-carotene, they are not functionally equivalent to the P450 β-ring hydroxylase (CYP97A) and cannot efficiently substitute for it in lutein synthesis. oup.com

In microorganisms, the hydroxylation of β-carotene to zeaxanthin is typically catalyzed by a single enzyme, β-carotene hydroxylase, encoded by the crtZ gene. frontiersin.orgnih.gov This enzyme can then be followed by the action of a β-carotene ketolase (crtW), which adds keto groups to produce other xanthophylls like astaxanthin (B1665798). frontiersin.orgnih.gov

Enzyme ClassSpecific Enzyme (Example)SubstrateProductOrganism Type
Non-Heme Diiron HydroxylaseBCH1/BCH2 (HYD)β-CaroteneZeaxanthinPlants
Cytochrome P450 MonooxygenaseCYP97A3α-Carotene (β-ring)ZeinoxanthinPlants
CYP97C1Zeinoxanthin (ε-ring)Lutein
β-Carotene HydroxylaseCrtZβ-CaroteneZeaxanthinMicroorganisms

Comparative Biochemical Pathways Across Diverse Biological Systems

While the fundamental steps of converting isoprenoid precursors to carotenes are conserved, the specific enzymes and organization of the pathways exhibit significant differences across plants, microbes, and fungi, reflecting their distinct evolutionary histories. nih.gov

The carotenoid biosynthetic pathway in plants and cyanobacteria (oxygenic photosynthetic organisms) has several unique characteristics compared to that in anoxygenic bacteria and fungi. frontiersin.orgnih.gov

Phytoene Desaturation: A key difference lies in the conversion of the colorless phytoene to the red-colored lycopene. In plants, this requires a series of four enzymes: phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), ζ-carotene isomerase (Z-ISO), and carotenoid isomerase (CRTISO). frontiersin.org These enzymes collectively perform the four desaturation and two isomerization steps. frontiersin.orgmdpi.com

Lycopene Cyclization: The cyclization of lycopene is catalyzed by specific lycopene cyclases. Lycopene β-cyclase (LCYB) introduces two β-rings to form β-carotene, while the combined action of LCYB and lycopene ε-cyclase (LCYE) produces α-carotene. frontiersin.org

Hydroxylation: As detailed in section 3.2.4, plants utilize two distinct and structurally unrelated enzyme families (non-heme diiron and cytochrome P450s) to hydroxylate the different rings of α- and β-carotene to form various xanthophylls. frontiersin.orgoup.com

These enzymes are all located within plastids, tightly integrated with the photosynthetic machinery in chloroplasts or sequestered in specialized structures within chromoplasts. aocs.org

Microbial carotenogenesis, particularly in non-photosynthetic bacteria and fungi, is generally more streamlined. frontiersin.orgnih.gov The genes responsible for this pathway are often found clustered together in the genome, referred to as the carotenoid biosynthesis gene cluster (crt). wikipedia.orgresearchgate.net

Phytoene Desaturation: In most bacteria and fungi, a single, multifunctional enzyme, phytoene desaturase (encoded by the crtI gene), catalyzes all four desaturation steps required to convert phytoene to lycopene. frontiersin.orgnih.govmdpi.com This stands in stark contrast to the multi-enzyme process in plants.

Lycopene Cyclization: The cyclization of lycopene to β-carotene is typically performed by a lycopene cyclase encoded by the crtY gene. nih.gov Fungi possess a unique bifunctional enzyme (encoded by crtYB or carRA) that has both phytoene synthase and lycopene cyclase activities. nih.govmdpi.com

Xanthophyll Formation: The subsequent conversion of β-carotene to xanthophylls like zeaxanthin and astaxanthin is catalyzed by β-carotene hydroxylase (crtZ) and β-carotene ketolase (crtW), respectively. nih.govmdpi.com

The modular nature of the microbial crt gene clusters has made them valuable tools for metabolic engineering, allowing for the production of various carotenoids in non-carotenogenic hosts like E. coli and yeast. mdpi.commdpi.comcaltech.edu

StepPlants & CyanobacteriaAnoxygenic Bacteria & Fungi
Phytoene to Lycopene 4 enzymes (PDS, ZDS, Z-ISO, CRTISO)1 enzyme (CrtI)
Lycopene to β-Carotene Lycopene β-cyclase (LCYB/CrtL)Lycopene cyclase (CrtY) or bifunctional CrtYB (fungi)
β-Carotene to Zeaxanthin Non-heme diiron hydroxylases (BCH/HYD)β-Carotene hydroxylase (CrtZ)
Genetic Organization Nuclear-encoded genes, enzymes targeted to plastidsOften clustered in operons (crt genes)

The evolution of carotenoid biosynthesis is a fascinating story of both deep conservation and convergent evolution. nih.gov

Conserved Enzymes: The enzymes at the beginning of the pathway, geranylgeranyl pyrophosphate synthase (GGPPS) and phytoene synthase (PSY, or CrtB in microbes), are structurally and functionally related across all carotenogenic organisms, suggesting they arose from a common ancestor. nih.govnih.gov Phylogenetic analyses indicate that PSY is a conserved gene family with deep evolutionary roots in prokaryotes. scielo.brnih.gov

Convergent Evolution: In contrast, the enzymes for phytoene desaturation and lycopene cyclization appear to be examples of convergent evolution, where different, unrelated proteins evolved to perform the same function. nih.gov

Desaturases: The plant-type desaturases (PDS/ZDS) are structurally distinct from the bacterial/fungal CrtI enzyme. nih.govnih.gov It is believed that the multi-component plant system evolved from ancestral cyanobacterial genes, replacing the simpler CrtI system. researchgate.net

Cyclases: Similarly, two completely unrelated types of lycopene β-cyclases exist. portlandpress.comnih.gov The plant and cyanobacterial β-cyclase (CrtL family) is unrelated to the CrtY cyclase found in many other bacteria. nih.govnih.gov Furthermore, the plant ε-cyclase (LCYE), which creates the ε-ring in α-carotene, evolved from a duplicated β-cyclase gene. nih.gov Phylogenetic analysis suggests that the LCYEs in the green lineage (plants and green algae) and red algae may have even originated separately. acs.orgnih.gov

This evolutionary mosaic, combining ancient conserved enzymes with independently evolved solutions, has given rise to the vast diversity of carotenoid structures and functions observed in nature today.

Ecological and Organismal Roles of Cerotene Beta Carotene

Photoprotective Functions in Photosynthetic Apparatus

A primary role of beta-carotene (B85742) in photosynthetic organisms is to protect the cellular machinery from the damaging effects of excess light energy. elifesciences.orgresearchgate.net This photoprotective capacity is executed through several mechanisms, including the dissipation of excess energy and the scavenging of harmful reactive molecules. cas.cz

Energy Dissipation and Non-Photochemical Quenching

Under conditions of high light intensity, the amount of light energy absorbed by chlorophyll (B73375) can exceed the capacity of the photosynthetic apparatus to utilize it, leading to the formation of excited chlorophyll states that can damage the cell. elifesciences.org Beta-carotene participates in a process known as non-photochemical quenching (NPQ), where this excess energy is safely dissipated as heat. researchgate.net This process involves the transfer of energy from an excited chlorophyll molecule to a nearby carotenoid. frontiersin.org

Femtosecond spectroscopy studies have demonstrated that in certain carotenoid-binding proteins, energy dissipation occurs via a direct energy transfer from a chlorophyll a Qy state to the S1 state of beta-carotene. frontiersin.org This rapid energy transfer is a key mechanism for photoprotection, preventing the formation of damaging reactive oxygen species. acs.org The conformation of the beta-carotene molecule, influenced by its interaction with the protein scaffold, is critical for creating this dissipative energy channel. acs.org

Scavenging of Reactive Oxygen Species (ROS) and Triplet Chlorophyll

During photosynthesis, the formation of triplet chlorophyll (³Chl), an excited state of chlorophyll, can occur. elifesciences.org If not rapidly quenched, ³Chl can react with molecular oxygen (O₂) to produce highly reactive singlet oxygen (¹O₂), a potent reactive oxygen species (ROS) that can cause significant oxidative damage to lipids, proteins, and pigments. elifesciences.orgoup.com

Beta-carotene is an exceptionally efficient quencher of both ³Chl* and ¹O₂. acs.orgcas.czoup.com It can directly accept the triplet energy from ³Chl* through a rapid spin exchange, forming a triplet carotenoid which then decays harmlessly back to its ground state, releasing the energy as heat. nih.govroyalsocietypublishing.org Furthermore, beta-carotene can directly scavenge ¹O₂. researchgate.netoup.comkent.ac.uk This dual capacity to neutralize both the precursor and the product of photo-oxidative damage underscores its indispensable role in protecting the photosynthetic apparatus. acs.orgkent.ac.uk While other carotenoids like lutein (B1675518) and zeaxanthin (B1683548) are also involved in quenching, beta-carotene is particularly important in the core complexes of the photosystems for this protective function. researchgate.netkent.ac.uk

Ancillary Light-Harvesting Pigment Role in Photosynthesis

In addition to its photoprotective duties, beta-carotene also functions as an accessory light-harvesting pigment. wikipedia.orgroyalsocietypublishing.orggsu.edu Photosynthetic organisms utilize a range of pigments to capture light energy across the visible spectrum. khanacademy.org Chlorophylls are the primary pigments, but their absorption spectra have gaps, particularly in the blue-green region. khanacademy.orgsavemyexams.com

Role as Precursor for Biologically Active Apocarotenoids and Phytohormones

Beta-carotene is a foundational molecule for the biosynthesis of several crucial plant hormones and signaling molecules known as apocarotenoids. frontiersin.orgresearchgate.net These molecules are formed through the oxidative cleavage of the carotenoid backbone by specific enzymes. frontiersin.org

Abscisic Acid (ABA) Metabolism

The phytohormone abscisic acid (ABA) is a key regulator of plant development and responses to environmental stress, such as drought and salinity. nih.govresearchgate.net The biosynthesis of ABA in higher plants begins with beta-carotene. researchgate.net Through a series of enzymatic steps, beta-carotene is converted into xanthophylls like zeaxanthin and violaxanthin. nih.govoup.com A key regulatory enzyme, 9-cis-epoxycarotenoid dioxygenase (NCED), then cleaves a 9-cis-configured xanthophyll to produce xanthoxin (B146791), the C15 precursor to ABA. frontiersin.orgnih.gov The subsequent conversion of xanthoxin to ABA occurs in the cytoplasm. nih.gov Under stress conditions like salt exposure, the expression of genes encoding enzymes in the carotenoid pathway, including those leading to ABA precursors, is upregulated, particularly in the roots, to facilitate increased ABA production. nih.gov

Strigolactone (SL) Signaling Pathway

Strigolactones (SLs) are a class of phytohormones that regulate various aspects of plant development, including shoot branching and interactions with symbiotic mycorrhizal fungi and parasitic plants. frontiersin.orgbiologists.com The biosynthesis of all strigolactones originates from all-trans-β-carotene. oup.comnih.govencyclopedia.pub

The first committed step in the SL pathway is the reversible isomerization of all-trans-β-carotene to 9-cis-β-carotene, a reaction catalyzed by the DWARF27 (D27) isomerase. oup.comnih.govoup.com The 9-cis-β-carotene is then sequentially cleaved by two carotenoid cleavage dioxygenases, CCD7 and CCD8. nih.govresearchgate.netfrontiersin.org This process yields carlactone, the central precursor molecule for all strigolactones. oup.comresearchgate.netresearchgate.net Carlactone is then further modified by enzymes such as those from the cytochrome P450 family to produce the diverse array of strigolactones found in different plant species. frontiersin.orgresearchgate.netresearchgate.net

Cleavage Products in Plant Development and Reproductive Processes

The enzymatic or oxidative cleavage of beta-carotene yields a class of compounds known as apocarotenoids, which are crucial signaling molecules and phytohormones regulating plant development. frontiersin.orgfrontiersin.orgnih.gov Two of the most significant beta-carotene-derived hormones are abscisic acid (ABA) and strigolactones (SLs). aocs.orgmpg.denih.gov

Abscisic acid is a key regulator of seed dormancy and plays a central role in mediating plant responses to abiotic stress. frontiersin.orgnih.govnih.gov Strigolactones are pivotal in shaping plant architecture, particularly by regulating shoot branching and the development of the root system. nih.govnih.gov They are also critical signaling molecules in the rhizosphere, facilitating communication between the plant and symbiotic organisms. nih.govnih.gov

Recent research has highlighted the direct role of beta-carotene and its derivatives in reproductive success. A 2024 study on tomatoes revealed that beta-carotene is essential for pollen fertility, specifically by promoting pollen germination and the growth of the pollen tube. usda.gov This function is mediated by the regulation of reactive oxygen species (ROS) homeostasis within the pollen. usda.gov The study further established that derivatives of beta-carotene also modulate pollen fitness, identifying these compounds as important metabolites in plant sexual reproduction. usda.gov

Other apocarotenoids derived from beta-carotene also have specific developmental functions. For instance, β-cyclocitral, which can be formed enzymatically or through photo-oxidation, acts as a growth regulator for roots. frontiersin.orgnih.gov Another cleavage product, anchorene, has been found to specifically promote the development of anchor roots, which emerge from the junction of the root and hypocotyl. frontiersin.org

Table 1: Selected Beta-Carotene Cleavage Products and Their Roles in Plant Development

Cleavage ProductPrimary Function(s)Specific Role(s)
Abscisic Acid (ABA) PhytohormoneRegulates seed dormancy, mediates abiotic stress responses. frontiersin.orgnih.gov
Strigolactones (SLs) PhytohormoneRegulates plant architecture (e.g., shoot branching), promotes symbiotic interactions. mpg.denih.govnih.gov
β-Cyclocitral Signaling MoleculeRegulates root growth, mediates response to singlet oxygen stress. frontiersin.orgnih.govnih.gov
Anchorene Signaling MoleculePromotes the development of anchor roots by modulating auxin homeostasis. frontiersin.org
Unspecified Derivatives Reproductive ModulatorsPromote pollen germination and pollen tube growth in tomato. usda.gov

Influence on Plant Development, Architecture, and Stress Responses

The accumulation of beta-carotene has been linked to enhanced tolerance against various abiotic stresses. ashs.org For instance, increased levels of β-carotene in plants have been shown to improve tolerance to high-salt environments, waterlogging, and drought. mdpi.comnih.gov In creeping bentgrass, the application of β-carotene was found to suppress heat-induced leaf senescence by boosting the activity of antioxidant enzymes. ashs.org Similarly, it can help protect the photosynthetic apparatus in plants under salt stress. nih.gov This protective role is often attributed to its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage caused by environmental stressors. ashs.org

The modification of beta-carotene metabolism can lead to profound changes in plant architecture and yield. In one study, the introduction of a single gene from the carotenoid biosynthesis pathway into tomato plants led to significant increases in fruit yield and improved shelf life. mpg.de This was accompanied by changes in the plant's hormone content, which contributed to enhanced tolerance against high light, salt, and drought conditions. mpg.de

Table 2: Impact of Beta-Carotene on Plant Stress Responses

Stress TypePlant Species StudiedObserved Effect of Increased Beta-Carotene
Salt Stress Sweet Potato, Tomato, Lepidium sativumEnhanced tolerance, increased antioxidant capacity. nih.gov
Drought Stress Carrot, Sweet Potato CallusEnhanced tolerance. mpg.decabidigitallibrary.org
Heat Stress Creeping BentgrassSuppressed leaf senescence, enhanced antioxidant enzyme activity. ashs.org
High Light Stress ArabidopsisEnhanced tolerance through signaling pathways. mpg.defrontiersin.org
Waterlogging TomatoPromoted tolerance. mdpi.com

Contributions to Pigmentation for Ecological Interactions

The vibrant yellow, orange, and red colors of many flowers and fruits are due to the accumulation of carotenoids, including beta-carotene. xisdxjxsu.asiacreative-proteomics.com These pigments are stored in specialized plastids called chromoplasts and serve a critical ecological function by making these organs conspicuous to animals. xisdxjxsu.asiamodernbio.comfrontiersin.org

This visual attraction is a key strategy for plants to ensure reproductive success. Brightly colored flowers attract insects, birds, and other animals that act as pollinators. aocs.orguodiyala.edu.iqmodernbio.com Similarly, the vivid colors of ripe fruits signal to animals, which consume the fruit and then disperse the seeds to new locations. creative-proteomics.comnih.govresearchgate.net

The specific color produced depends on the type and concentration of carotenoids present. frontiersin.org In Osmanthus fragrans (sweet olive), for instance, the difference between yellowish-white and orange-red flower cultivars is primarily determined by the accumulation patterns of α-carotene and β-carotene. frontiersin.org In many yellow, orange, and red flowers, carotenoids are the predominant pigments responsible for attracting pollinators. uodiyala.edu.iqxisdxjxsu.asia This relationship is a fundamental example of how plant biochemistry directly facilitates essential ecological interactions for pollination and seed dispersal. creative-proteomics.commodernbio.com

Advanced Analytical Methodologies for Cerotene Beta Carotene Research

High-Resolution Chromatographic Separation and Quantification Techniques

Chromatography is fundamental to isolating and quantifying beta-carotene (B85742) from various sources. The choice of technique depends on the sample matrix, the required resolution, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for beta-carotene analysis due to its high resolution and sensitivity. When coupled with Diode Array Detection (DAD) or a standard UV-Vis detector, it allows for both quantification and tentative identification. Beta-carotene exhibits strong absorbance in the visible range, typically between 450 and 470 nm, which enables selective detection. The use of a C18 reversed-phase column is common, providing effective separation of beta-carotene from other carotenoids and sample components. DAD provides the additional advantage of acquiring full UV-Vis spectra for each peak, which aids in identifying different carotenoid isomers by their unique spectral fine structures.

Table 1: Typical HPLC-DAD/UV-Vis Parameters for Beta-Carotene Analysis

ParameterTypical Value/ConditionPurpose
Column Reversed-Phase C18, C30Separation of non-polar carotenoids.
Mobile Phase Gradient of Methanol (B129727), Acetonitrile, and/or Methyl-tert-butyl ether (MTBE)To elute carotenoids with varying polarities.
Detection Wavelength ~450 nmMaximizes sensitivity for beta-carotene quantification.
Detector Type Diode Array Detector (DAD)Provides spectral data for peak purity and identification.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically less than 2 µm), UHPLC achieves faster analysis times, higher resolution, and improved sensitivity. This enhanced resolving power is particularly useful for separating complex mixtures of carotenoid isomers, such as all-trans- and various cis-isomers of beta-carotene, which often co-elute in standard HPLC systems. The reduced solvent consumption also makes UHPLC a more environmentally friendly and cost-effective method for high-throughput beta-carotene analysis.

Supercritical Fluid Chromatography (SFC) is a powerful technique that combines the advantages of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for the analysis of thermolabile and non-volatile compounds like beta-carotene. Its high efficiency and the use of non-toxic CO2 make it a "green" analytical technique. SFC is effective for separating beta-carotene from complex lipid-rich matrices, such as oils and food extracts, where traditional methods might struggle.

Direct analysis of intact beta-carotene by Gas Chromatography (GC) is generally not feasible due to its high molecular weight and low volatility. However, GC can be employed to analyze volatile products that result from the degradation or chemical derivatization of beta-carotene. For instance, the thermal degradation products of beta-carotene can be analyzed by GC coupled with Mass Spectrometry (GC-MS) to study its stability and breakdown pathways. This approach provides valuable information on the formation of flavor and aroma compounds in foods containing beta-carotene.

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and inexpensive method for the preliminary screening and separation of beta-carotene. It is often used for a quick assessment of the presence of carotenoids in a sample before proceeding to more sophisticated quantitative methods like HPLC. Different stationary phases (e.g., silica (B1680970) gel, alumina) and solvent systems can be used to separate beta-carotene from other pigments based on polarity. While primarily qualitative, modern high-performance TLC (HPTLC) can offer semi-quantitative results when coupled with a densitometer.

Gas Chromatography (GC) for Volatile Cerotene (Beta-Carotene) Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Characterization

While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive structural elucidation and characterization of beta-carotene and its isomers.

Table 2: Spectroscopic Methods for Beta-Carotene Characterization

TechniqueInformation ProvidedApplication in Beta-Carotene Research
UV-Vis Spectroscopy Electronic transitions (λmax)Confirms the conjugated polyene system; distinguishes isomers.
Mass Spectrometry (MS) Molecular weight and fragmentation patternsDetermines molecular formula and aids in structural identification.
Nuclear Magnetic Resonance (NMR) Detailed carbon-hydrogen frameworkProvides definitive structural information and stereochemistry.
Raman Spectroscopy Vibrational modes of the polyene chainOffers insights into the C=C and C-C bond vibrations.
Infrared (IR) Spectroscopy Functional groups and bond vibrationsCharacterizes functional groups and overall molecular structure.

Advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provide unambiguous information about the molecular structure of beta-carotene, allowing for the complete assignment of all protons and carbons. Mass Spectrometry (MS), especially when coupled with chromatographic techniques (e.g., HPLC-MS, UHPLC-MS), confirms the molecular weight and provides fragmentation patterns that help in identifying beta-carotene and its metabolites or degradation products. Furthermore, techniques like Raman and Infrared (IR) spectroscopy offer complementary information on the vibrational properties of the molecule, which can be sensitive to isomeric configuration and molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D COSY, HSQC, HMBC, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including beta-carotene. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of its complex structure. researchgate.netnih.govresearchgate.net

1D NMR, specifically ¹H NMR, provides initial information about the different types of protons present in the molecule and their chemical environment. For beta-carotene, the olefinic protons along the conjugated polyene chain resonate in the characteristic region of 6.0–7.0 ppm. yale.edu The spectrum also reveals signals from the methyl groups attached to the polyene chain and the cyclohexene (B86901) rings. researchgate.net

2D NMR techniques are crucial for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to trace the proton-proton networks within the cyclohexene rings and along the polyene chain. researchgate.netnih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.netnih.govresearchgate.net This is essential for assigning the ¹³C chemical shifts based on the already assigned ¹H signals. The combination of COSY and HSQC allows for the definitive assignment of most of the molecule's backbone. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for connecting different fragments of the molecule, such as the cyclohexene rings to the polyene chain, and for assigning quaternary carbons that have no attached protons. researchgate.netnih.govresearchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, even if they are not directly connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the cyclohexene rings to the polyene chain. researchgate.netnih.gov

Through the combined application of these NMR techniques, researchers have been able to completely assign the ¹H and ¹³C chemical shifts of beta-carotene and its dication, providing detailed insights into its charge distribution and bonding. researchgate.netnih.govresearchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Beta-Carotene in CDCl₃

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)2D Correlations (Example)
C1, C1'-34.6HMBC to H2, H6
C2, C2'1.4739.62COSY with H1, HSQC with C2
C3, C3'1.6219.27HSQC with C3
C4, C4'2.0233.18COSY with H5, HSQC with C4
C5, C5'-129.8HMBC to H4, H6, H7
C6, C6'1.0329.02HMBC to C1, C5
C7, C7'6.15137.79COSY with H8, HMBC to C5, C9
C8, C8'6.15126.68COSY with H7, HMBC to C9, C10
C10, C10'6.25132.45COSY with H11, HMBC to C8, C12
C11, C11'6.65125.04COSY with H10, H12
C12, C12'6.37137.27COSY with H11, HMBC to C10, C14
C14, C14'6.34137.24COSY with H15, HMBC to C12, C13
C15, C15'6.63130.02COSY with H14
C19, C19'1.7221.78HMBC to C5, C6, C7
C20, C20'1.9712.83HMBC to C12, C13, C14

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from various spectroscopic studies. researchgate.netnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) (e.g., ESI-MS, FAB-MS, Quadrupole Time-of-Flight MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of beta-carotene and for its identification and structural characterization, especially when coupled with liquid chromatography (LC-MS). jst.go.jp Tandem mass spectrometry (MS/MS) provides further structural details through controlled fragmentation of selected ions. jst.go.jp

Several ionization techniques are used for beta-carotene analysis:

Electrospray Ionization (ESI) is a soft ionization method that typically forms molecular ions (M⁺) or protonated molecules ([M+H]⁺). jst.go.jp ESI is particularly useful for analyzing polar xanthophylls, but it can also be used for less polar carotenes like beta-carotene, where the molecular ion M⁺ is predominantly observed. jst.go.jp

Atmospheric Pressure Chemical Ionization (APCI) is another common ionization method for LC-MS analysis of carotenoids. jst.go.jpresearchgate.net For beta-carotene, APCI often produces a protonated molecule ([M+H]⁺) at m/z 537. researchgate.net It is generally preferred over ESI for carotenoid analysis due to its wider dynamic range and linearity of response.

Fast Atom Bombardment (FAB) has also been used for carotenoid analysis, though it has been largely superseded by ESI and APCI due to their enhanced sensitivity and ease of interfacing with HPLC systems. chromatographyonline.comnih.gov

Quadrupole Time-of-Flight (QTOF) MS provides high mass accuracy and resolution, allowing for the precise determination of elemental composition. jst.go.jpmassbank.eu ESI-QTOF MS/MS has been utilized to study the fragmentation of beta-carotene precursor ions. jst.go.jp

In tandem mass spectrometry (MS/MS) of beta-carotene, the protonated molecule ([M+H]⁺ at m/z 537) is selected and fragmented. Characteristic fragment ions are observed, which help to confirm the structure. For instance, a notable fragmentation pathway involves the elimination of toluene (B28343) (a loss of 92 Da), a common feature for many carotenoids. nih.gov The fragmentation of the β-ionone ring also produces characteristic ions. nih.govresearchgate.net For example, the loss of the β-ionone moiety from the protonated molecule results in a fragment ion at m/z 413. nih.gov

Interactive Data Table: Key Mass Spectrometry Data for Beta-Carotene

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
APCI (+)537 ([M+H]⁺)445[MH-92]⁺ (Loss of toluene)
APCI (+)537 ([M+H]⁺)400[MH-137]⁺ (Loss of β-ionone ring + CH₂)
ESI (+)536 ([M]⁺)-Molecular Ion
MS/MS536.4444.3Quantifier ion for MRM
MS/MS536.4105.0Qualifier ion for MRM

Note: m/z values are based on the most abundant isotopes. Fragmentation patterns can vary with collision energy and instrument type. Data sourced from multiple mass spectrometry studies. researchgate.netchromatographyonline.comnih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy and Near-Infrared (NIR) Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy provide valuable information about the functional groups present in beta-carotene.

FTIR Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule. For beta-carotene, characteristic peaks include:

C-H stretching vibrations of methyl (-CH₃) and methylene (B1212753) (-CH₂) groups.

C=C stretching vibrations from the conjugated polyene chain. ujconline.netujconline.net

C-H deformation vibrations, such as a peak around 1377 cm⁻¹, which is characteristic of -CH₃ and -CH₂ groups in beta-carotene. nutriterra.org

The region between 1250 cm⁻¹ and 740 cm⁻¹ can be characteristic of different cis/trans isomers. For example, a band at 780 cm⁻¹ is indicative of the 15-cis isomer. ujconline.netujconline.net

FTIR has been used to confirm the presence of beta-carotene in various vegetable and fruit extracts by comparing the sample spectrum to that of a pure standard. ujconline.netujconline.netresearchgate.net It can also be used to study the radical cation of beta-carotene, which exhibits characteristic bands with strong intensities. nih.gov

NIR Spectroscopy , which uses a different region of the electromagnetic spectrum, has been employed to examine the NIR spectra of beta-carotene dications for comparison with related carotenoids. researchgate.netnih.gov

Circular Dichroism (CD) for Chiral Isomer Characterization

Circular Dichroism (CD) spectroscopy is a critical technique for characterizing the stereochemistry of chiral molecules. Beta-carotene itself is achiral and therefore does not produce a CD signal. However, when it is bound within a chiral environment, such as the lipid core of low-density lipoproteins (LDL), it can exhibit an induced CD spectrum. nih.gov This induced CD is temperature-dependent and serves as a probe for the organization and phase transitions of the lipids surrounding the beta-carotene molecule. nih.gov

Furthermore, for derivatives of beta-carotene that are chiral (e.g., those with substitutions on the cyclohexene rings), CD spectroscopy is essential for determining their absolute configuration and conformational preferences. researchgate.net The CD spectra of these derivatives are discussed in relation to conformational changes of the cyclohexene end group. researchgate.net For a definitive identification of optical isomers of natural carotenoids, CD spectral data is often required. nih.gov

Optimized Extraction and Sample Preparation Strategies for Research Applications

The accurate analysis of beta-carotene is highly dependent on the efficiency and selectivity of the extraction method used to isolate it from its source matrix. The choice of extraction technique is crucial to prevent degradation and ensure high recovery. mdpi.com

Solvent-Based Extraction Methodologies (e.g., Accelerated Solvent Extraction)

Traditional solvent extraction is a common method for isolating carotenoids. mdpi.com The selection of the solvent is critical; non-polar solvents like hexane (B92381) are suitable for non-polar carotenoids such as beta-carotene, while more polar solvents like acetone (B3395972) and ethyl acetate (B1210297) are also effective. cabidigitallibrary.orgresearchgate.netresearchgate.net The optimal solvent often depends on the sample matrix. For example, acetone has been found to be a suitable solvent for extracting carotenoids from exotic fruit by-products. cabidigitallibrary.org A mixture of ethanol (B145695) and hexane has also been widely used. researchgate.net

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), is an advanced solvent-based technique that utilizes elevated temperatures (up to 200°C) and pressures (up to 200 bar). cabidigitallibrary.orgjst.go.jp These conditions increase the efficiency of the extraction process by enhancing solvent penetration into the sample matrix and improving the solubility of the target compound. cabidigitallibrary.orgmdpi.com This results in shorter extraction times and reduced solvent consumption compared to conventional methods. jst.go.jpnih.gov ASE has been successfully optimized for the extraction of beta-carotene from carrot by-products using ethanol, a solvent generally recognized as safe (GRAS). nih.gov Studies have shown that extraction temperature and time are significant factors affecting the yield. nih.gov For instance, research on carrot by-products demonstrated that about 80% of beta-carotene could be recovered after approximately 20 minutes of extraction using pressurized hot ethanol. nih.gov

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is considered a "green" technology and a highly suitable method for beta-carotene extraction because it typically uses carbon dioxide (CO₂) as the solvent. cabidigitallibrary.orgscirp.org Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed from the extract by depressurization, leaving no solvent residue. cabidigitallibrary.orgscirp.org

The solvating power of supercritical CO₂ can be fine-tuned by adjusting the pressure and temperature. mdpi.commdpi.com For carotenoid extraction, pressures typically range from 127 to 507 bar and temperatures from 40 to 90°C. mdpi.com High temperatures are often avoided to prevent thermal degradation and isomerization of beta-carotene. mdpi.com

The efficiency of SFE for extracting polar carotenoids can be enhanced by adding a small amount of a co-solvent, such as ethanol. mdpi.comacs.org Studies on tomato paste waste showed that adding 5% ethanol significantly increased the recovery of beta-carotene. acs.org Optimized SFE conditions, such as 59°C, 350 bar, and 15.5% (v/v) ethanol as a co-solvent, have been shown to achieve high recovery rates (88–100%) for beta-carotene from various fruit and vegetable wastes. mdpi.com

Interactive Data Table: Comparison of Extraction Methods for Beta-Carotene

Extraction MethodPrincipleTypical SolventsKey ParametersAdvantages
Solvent Extraction Dissolving beta-carotene in an organic solvent.Hexane, Acetone, Ethyl Acetate, Ethanol cabidigitallibrary.orgresearchgate.netSolvent type, Solid-to-solvent ratio, Time, TemperatureSimple, Widely available
Accelerated Solvent Extraction (ASE/PLE) Uses solvents at high temperature and pressure. cabidigitallibrary.orgEthanol, Acetone/Ethanol mixtures jst.go.jpnih.govTemperature, Pressure, Static time, SolventFast, Reduced solvent use, Automated cabidigitallibrary.orgnih.gov
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO₂) as the solvent. scirp.orgSupercritical CO₂, CO₂ + Ethanol (co-solvent) mdpi.comacs.orgPressure, Temperature, CO₂ flow rate, Co-solvent %Green (no organic solvent residue), High purity, Tunable selectivity cabidigitallibrary.orgmdpi.com

Enzymatic and Chemical Saponification for Ester Analysis

In the analysis of this compound (beta-carotene) and other carotenoids from natural sources, it is often necessary to hydrolyze carotenoid esters. This process, known as saponification or de-esterification, cleaves the fatty acid chains from the carotenol backbone, yielding the free form of the pigment. This step is crucial for accurate quantification, as carotenoids can be esterified with various fatty acids, leading to a complex mixture that is difficult to analyze chromatographically. tandfonline.com Saponification simplifies this mixture and removes interfering lipids and chlorophylls. mdpi.com The two primary methods employed for this purpose are chemical saponification and enzymatic hydrolysis.

Chemical Saponification

Chemical saponification is a widely used method that involves treating the carotenoid extract with a strong alkali, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an alcoholic solution like methanol or ethanol. mdpi.comfoodandnutritionjournal.orgajchem-a.com The reaction is often performed at room temperature for several hours or under heated conditions to accelerate the hydrolysis of esters. foodandnutritionjournal.orgajchem-a.com

While effective for hydrolyzing esters, alkaline saponification can be harsh and may cause significant degradation or isomerization of chemically sensitive carotenoids, including beta-carotene. mdpi.comarvojournals.org The highly unsaturated structure of beta-carotene makes it susceptible to oxidation and transformation under strong basic conditions, potentially leading to the formation of artifacts and an underestimation of its content. arvojournals.org Studies have shown that factors such as alkali concentration, temperature, and reaction time must be carefully optimized to minimize these losses. For instance, one study found no significant carotenoid loss across temperatures from 25–65°C when using a 15% KOH solution, while others report that hot saponification leads to greater degradation than milder, room-temperature procedures. mdpi.com

Enzymatic Saponification

Enzymatic saponification presents a milder alternative that minimizes the degradation of labile carotenoids. mdpi.com This method utilizes lipolytic enzymes, such as lipases and cholesterol esterases, to catalyze the hydrolysis of carotenoid esters under gentle conditions (e.g., neutral pH and physiological temperatures). znaturforsch.comresearchgate.net

Commonly used enzymes include lipase (B570770) from Candida rugosa and cholesterol esterase from porcine pancreas. usamvcluj.rocabidigitallibrary.orgsigmaaldrich.comnih.gov Research has demonstrated that these enzymes can effectively cleave esters from various carotenoids. znaturforsch.comnih.gov For example, lipase from Candida rugosa has been shown to hydrolyze esters of beta-cryptoxanthin (B190861) and other xanthophylls. usamvcluj.ronih.gov Similarly, cholesterol esterase is effective in hydrolyzing astaxanthin (B1665798) esters and has been incorporated into in vitro digestion models to better mimic physiological processes. researchgate.netnih.gov

Although enzymatic hydrolysis is gentler, its efficiency may not always be as complete as chemical saponification and can depend on the specific carotenoid and its fatty acid ester. znaturforsch.comnih.gov In one study comparing methods for de-esterifying astaxanthin, enzymatic hydrolysis with cholesterol esterase resulted in significantly higher recovery of free astaxanthin compared to saponification with NaOH. ejbiotechnology.info

Table 1: Comparison of Chemical and Enzymatic Saponification Methods for Carotenoid Ester Analysis

ParameterChemical SaponificationEnzymatic Saponification
Reagents/CatalystsPotassium Hydroxide (KOH), Sodium Hydroxide (NaOH) in alcohol. mdpi.comfoodandnutritionjournal.orgLipases (e.g., from Candida rugosa), Cholesterol Esterase (e.g., from porcine pancreas). znaturforsch.comusamvcluj.rosigmaaldrich.com
Reaction ConditionsVaries from room temperature (e.g., 1 hour to overnight) to elevated temperatures (e.g., 55°C). foodandnutritionjournal.orgarvojournals.orgTypically physiological conditions (e.g., pH 7.0, 37°C). sigmaaldrich.com Reaction times can range from hours to 24-48 hours. usamvcluj.ro
AdvantagesGenerally high hydrolytic efficiency, effective at removing interfering lipids and chlorophylls. tandfonline.commdpi.comMild reaction conditions preserve sensitive carotenoids, minimizes isomerization and degradation, considered a more "natural" process. mdpi.comznaturforsch.com
DisadvantagesCan cause significant degradation and isomerization of alkali-sensitive carotenoids like beta-carotene. mdpi.comarvojournals.org Formation of artifacts is possible.Hydrolysis may be incomplete compared to chemical methods, enzyme activity can be substrate-specific, potentially higher cost. znaturforsch.comnih.gov
Reported Recovery/EfficiencyCan lead to significant losses (e.g., 57.8% loss of total carotenoids in one astaxanthin study). ejbiotechnology.info However, a gentle method for green vegetables showed ~100% recovery for beta-carotene. nih.govReported free carotenoid yields after cleavage: 70-81% for beta-cryptoxanthin, 61-65% for zeaxanthin (B1683548). znaturforsch.comnih.gov In another study, total carotenoid loss was only 13.9%. ejbiotechnology.info

Emulsification and Nanoparticle Formulations for Experimental Studies

Due to its highly lipophilic nature and poor water solubility, studying this compound (beta-carotene) in aqueous environments or ensuring its stability and bioavailability presents a significant challenge. scielo.brresearchgate.net To overcome these limitations, researchers utilize emulsification and nanoparticle formulation techniques to create stable dispersions of beta-carotene for experimental studies. researchgate.netnih.gov These approaches are critical for investigating its physical, chemical, and biological properties.

Emulsification

Emulsification is a process that disperses beta-carotene, typically dissolved in an oil phase, into an aqueous phase to form an oil-in-water (O/W) emulsion. researchgate.net These systems improve the dispersibility of beta-carotene, protect it from degradation, and can enhance its bioaccessibility in in vitro digestion models. nih.govacs.org Various food-grade emulsifiers and stabilizers are used, including modified starches, proteins (like whey protein), and surfactants (like Tween 20). nih.govmdpi.comnih.gov

The stability and properties of these emulsions depend on factors like droplet size, the type of emulsifier, and the homogenization technique used (e.g., high-pressure homogenization, ultrasonication). scielo.brredalyc.orgnih.gov Research has shown that nanoemulsions, with droplet sizes in the nanometer range, offer higher stability against gravitational separation and can significantly improve beta-carotene's bioaccessibility compared to bulk oil solutions. nih.govacs.org For instance, encapsulating beta-carotene in nanoemulsions stabilized by modified starches increased its bioaccessibility from 3.1% (in bulk oil) to 35.6%. nih.govacs.org

Nanoparticle Formulations

Nanoparticle technology offers a more advanced strategy for beta-carotene delivery. By encapsulating beta-carotene within nanocarriers, it is possible to enhance its stability, control its release, and improve its permeability across biological membranes. mdpi.comrsc.org Several types of nanoparticles have been developed for beta-carotene encapsulation, using diverse materials and fabrication methods.

Polymeric Nanoparticles: Biocompatible and biodegradable polymers are widely used to form a protective matrix around beta-carotene.

Zein (B1164903): A corn protein, has been used to encapsulate beta-carotene via techniques like electrospraying and solvent displacement. rsc.orgmdpi.comnih.gov Zein nanoparticles have demonstrated high encapsulation efficiency (up to 93%) and have been shown to enhance the permeability of beta-carotene. rsc.orgmdpi.comresearchgate.net

PLGA (Poly(lactic-co-glycolic) acid): This polymer is used to create nanoparticles, often by an interfacial deposition method. mdpi.comnih.gov Hybrid nanoparticles combining PLGA with other polymers like PVP (poly(vinyl pyrrolidone)) have been shown to reduce particle size and significantly increase the oral bioavailability of beta-carotene. mdpi.comnih.govresearchgate.net Studies show PLGA nanoparticles provide a slow, sustained release of beta-carotene. researchgate.netrsc.org

Ethylcellulose: This polymer has been used to produce beta-carotene-loaded nanoparticles via the solvent-displacement method, resulting in small particle sizes (around 60 nm) but with lower bioaccessibility compared to zein nanoparticles. mdpi.comnih.gov

Nanodispersions and Nanocapsules: These systems are often prepared using emulsification-evaporation or nanoprecipitation techniques. nih.govscielo.brscispace.com

The emulsification-evaporation technique can produce nanodispersions with particle sizes ranging from 60 to 140 nm, offering improved stability. scispace.com

Nanoprecipitation using polymers like poly-ε-caprolactone (PCL) can create nanocapsules with very high encapsulation efficiency (>95%) and particle sizes under 200 nm. scielo.br

Table 2: Research Findings on Beta-Carotene Nanoparticle Formulations

Nanoparticle Type / MethodCarrier Material(s)Avg. Particle SizeEncapsulation Efficiency (EE)Key Research FindingReference
Solvent DisplacementZein83 ± 8 nm93 ± 4%Showed significantly higher bioaccessibility (37%) compared to ethylcellulose nanoparticles. mdpi.comnih.gov
Solvent DisplacementEthylcellulose60 ± 9 nm74 ± 2%Resulted in smaller particles but lower bioaccessibility (8.3%). mdpi.comnih.gov
Interfacial DepositionPLGA-PVP Hybrid~170-200 nmNot specifiedAchieved a five-fold enhancement in oral relative bioavailability compared to a beta-carotene suspension. mdpi.comnih.gov
ElectrosprayingZeinNot specified (nano-level)~73% (for 1:50 ratio)Nanoencapsulates showed faster release and ~1.7-fold increased permeability compared to microparticles. rsc.orgresearchgate.net
NanoprecipitationPoly-ε-caprolactone (PCL), Soy Lecithin< 200 nm> 95%Optimized formulation demonstrated high EE and good colloidal stability, suitable for controlled release. scielo.br
Emulsification-EvaporationPolyglycerol esters of fatty acids60 - 140 nmNot specifiedHomogenization pressure and cycles significantly affected particle size and stability. scispace.com

Synthetic and Biotechnological Approaches for Cerotene Beta Carotene Production

Chemoenzymatic and Total Chemical Synthesis Routes

The chemical synthesis of beta-carotene (B85742) has been a cornerstone of its industrial production for decades. These methods often involve the construction of the C40 carbon skeleton through the coupling of smaller precursor molecules. Key to these syntheses are reactions that allow for the controlled formation of carbon-carbon double bonds, which are characteristic of the polyene chain of beta-carotene.

Convergent and Stereoselective Coupling Reactions

Modern organic synthesis relies on efficient and selective reactions to construct complex molecules like beta-carotene. Convergent strategies, where different fragments of the molecule are synthesized separately and then joined, are often preferred for their efficiency. iupac.org Several powerful coupling reactions have been employed for this purpose.

The Wittig reaction is a well-established and widely used method in the industrial synthesis of beta-carotene. numberanalytics.comnumberanalytics.com This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. While it is a robust method, challenges include the potential for both E- and Z-alkene isomer formation and the generation of triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to remove. researchgate.net The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. mdpi.comwikipedia.org

The Julia olefination and its variations, such as the Julia-Kocienski olefination, offer an alternative route to alkenes with often high stereoselectivity. This reaction involves the reaction of a sulfone with an aldehyde or ketone. It has been successfully applied to the synthesis of various carotenoids, including beta-carotene, providing a valuable tool for constructing the polyene chain. organic-chemistry.org

The Stille reaction , a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or triflate, has emerged as a powerful method for the stereoselective synthesis of carotenoids. numberanalytics.com It offers a convergent and highly stereoselective approach to forming the carbon-carbon bonds of the polyene chain, often with high yields and excellent control over the geometry of the double bonds. organic-chemistry.orgacs.orgnih.gov This method is particularly advantageous for creating sensitive and complex carotenoid structures. organic-chemistry.org

Table 1: Comparison of Key Coupling Reactions in Beta-Carotene Synthesis

ReactionDescriptionAdvantagesDisadvantages
Wittig Reaction Reaction of a phosphonium ylide with an aldehyde or ketone.Well-established, widely used in industry.Can produce E/Z mixtures, byproduct removal can be challenging. researchgate.net
Julia Olefination Reaction of a sulfone with an aldehyde or ketone.Often provides high stereoselectivity.Involves multi-step preparation of sulfone precursors.
Stille Reaction Palladium-catalyzed coupling of an organotin compound with an organic halide.Highly stereoselective, convergent, and efficient. organic-chemistry.orgnih.govUses toxic organotin reagents.

Strategic Derivatization and Scaffold Construction for Analog Synthesis

The core structure of beta-carotene can be chemically modified to produce a wide array of analogs with potentially altered biological activities or physical properties. Strategic derivatization involves the introduction of different functional groups onto the beta-ionone (B89335) rings or the polyene chain. This can be achieved through various organic reactions, allowing for the synthesis of novel carotenoids not readily found in nature.

The synthesis of carotenoid analogs often employs the same powerful coupling reactions used for beta-carotene itself, but with modified building blocks. By starting with derivatized precursors, chemists can construct complex carotenoid scaffolds. For instance, the synthesis of zeaxanthin (B1683548), a dihydroxy derivative of beta-carotene, requires the use of chiral building blocks containing hydroxyl groups. nih.gov The development of methods for the stereocontrolled synthesis of these functionalized fragments is crucial for accessing a diverse range of carotenoid analogs. iupac.org

Metabolic Engineering and Synthetic Biology in Microbial Hosts

As an alternative to chemical synthesis, biotechnological production of beta-carotene using engineered microorganisms has gained significant traction. This approach leverages the power of metabolic engineering and synthetic biology to create microbial "cell factories" capable of producing high levels of carotenoids from renewable feedstocks. advancedbiofuelsusa.info

Engineered Yeast Systems for Enhanced Accumulation

Yeast, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, have emerged as promising hosts for beta-carotene production due to their well-characterized genetics and robustness in industrial fermentations. advancedbiofuelsusa.info

Saccharomyces cerevisiae , or baker's yeast, has been extensively engineered to produce beta-carotene. nih.gov A common strategy involves the introduction of heterologous genes encoding the carotenoid biosynthesis pathway from organisms like the red yeast Xanthophyllomyces dendrorhous. nih.govfrontiersin.org Key genes include crtE (geranylgeranyl diphosphate (B83284) synthase), crtYB (phytoene synthase/lycopene (B16060) cyclase), and crtI (phytoene desaturase). nih.gov Further engineering efforts have focused on increasing the supply of the precursor molecule, farnesyl pyrophosphate (FPP), by overexpressing genes in the native mevalonate (B85504) (MVA) pathway. nih.gov Researchers have achieved significant titers in engineered S. cerevisiae, with some strains producing several hundred milligrams of beta-carotene per liter of culture. nih.govnih.gov

Yarrowia lipolytica , an oleaginous yeast, is particularly well-suited for producing lipid-soluble compounds like beta-carotene. acs.org Its natural ability to produce and store large amounts of lipids provides a sink for the hydrophobic carotenoid molecules, thereby enhancing accumulation. Metabolic engineering strategies in Y. lipolytica have involved the overexpression of carotenogenic genes and the optimization of the MVA pathway. oup.comresearchgate.net These efforts have led to some of the highest reported titers of beta-carotene in a microbial host, reaching several grams per liter in fed-batch fermentations. acs.orgresearchgate.net Morphological engineering to control the yeast-to-hyphae transition has also been shown to improve production. acs.org

Table 2: Beta-Carotene Production in Engineered Yeast

Yeast SpeciesEngineering StrategyReported Titer (mg/L)Reference
Saccharomyces cerevisiaeExpression of lipases and carotenogenic genes from X. dendrorhous, cultivation with olive oil.477.9 nih.govnih.gov
Saccharomyces cerevisiaeFermentation of xylose-rich hydrolysate with an engineered strain.114.5 researchgate.net
Yarrowia lipolyticaIntegration of multiple copies of β-carotene biosynthesis pathway genes and morphological engineering.7,600 acs.org
Yarrowia lipolyticaConstruction and optimization of the β-carotene biosynthetic pathway.2,700 oup.com
Yarrowia lipolyticaUse of hybrid promoters and copy number adjustment.2,660 researchgate.net

Recombinant Bacterial Platforms for Biosynthesis

Escherichia coli is another popular host for the microbial production of beta-carotene due to its rapid growth and the availability of sophisticated genetic tools. bohrium.comdoaj.org The native methylerythritol 4-phosphate (MEP) pathway in E. coli provides the precursors for isoprenoid synthesis. mdpi.com Engineering strategies typically involve the introduction of the carotenogenic genes (crtE, crtB, crtI, crtY) from other bacteria, such as Pantoea ananatis. To further boost production, the heterologous mevalonate (MVA) pathway can be introduced, which often leads to higher isoprenoid titers. nih.govjmb.or.kr Optimization of fermentation conditions and precursor supply has enabled E. coli to produce significant quantities of beta-carotene.

Microalgal Bioreactor Optimization for Industrial Production

Microalgae, such as Dunaliella salina, are natural producers of beta-carotene and are cultivated on a large scale for commercial purposes. d-nb.infosci-hub.sefrontiersin.org These photosynthetic organisms can accumulate high levels of beta-carotene, particularly under stress conditions like high light intensity, high salinity, and nutrient limitation. nih.gov

The industrial production of beta-carotene from Dunaliella salina is typically carried out in large, open raceway ponds or in closed photobioreactors. nih.govresearchgate.net Photobioreactors offer better control over culture conditions, such as light, temperature, pH, and nutrient levels, which can lead to higher and more consistent yields. sciopen.commdpi.com Optimization of these parameters is crucial for maximizing biomass and beta-carotene productivity. For instance, controlling the initial cell density and using a semi-continuous cultivation regime have been shown to enhance biomass productivity. nih.gov The use of bicarbonate as a carbon source is also being explored as a cost-effective alternative to CO2 gas bubbling. jmb.or.kr Research continues to focus on improving bioreactor design and operation to enhance the economic feasibility of microalgal beta-carotene production. rsc.orgiiasa.ac.at

Genetic Manipulation in Plants for Increased Cerotene (Beta-Carotene) Content

Genetic manipulation offers powerful strategies to enhance the nutritional value of staple crops, particularly by increasing their beta-carotene (provitamin A) content. amazonaws.com These approaches primarily involve the targeted modification of the carotenoid biosynthetic pathway to boost the production and accumulation of beta-carotene in edible plant tissues. aocs.org Techniques range from overexpressing key enzymatic genes to employing precise genome editing tools, which collectively aim to redirect metabolic flow towards the synthesis of desired carotenoids. frontiersin.orgfrontiersin.org

Targeted Gene Overexpression and Pathway Flux Manipulation

A primary strategy for increasing beta-carotene in plants is the "push" approach, which involves enhancing the metabolic flux of the carotenoid pathway by overexpressing one or more crucial biosynthetic genes. frontiersin.org Scientists have successfully engineered a variety of crops by introducing genes from different organisms, including bacteria and other plants, to amplify specific steps in the synthesis pathway. plos.orggoldenrice.org

A key target for this approach is the enzyme phytoene (B131915) synthase (PSY) , which catalyzes the first committed and often rate-limiting step in carotenoid biosynthesis. aocs.orgfrontiersin.orglongdom.org By overexpressing the PSY gene, a greater amount of the precursor geranylgeranyl diphosphate (GGPP) is channeled into the carotenoid pathway. longdom.org This strategy has been central to the development of 'Golden Rice', where a PSY gene from maize was introduced into the rice endosperm, leading to a significant accumulation of carotenoids, the majority of which is beta-carotene. aocs.orgfrontiersin.orggoldenrice.org In early versions, a PSY gene from daffodil was used alongside the bacterial carotene desaturase gene, crtI, from Erwinia uredovora (now Pantoea ananatis). frontiersin.orggoldenrice.orgmedcraveonline.com The crtI enzyme can perform the multiple desaturation steps that are handled by several enzymes in plants, simplifying the engineering process. goldenrice.org

Similarly, studies in other crops have demonstrated the efficacy of this method.

In soybean, seed-specific expression of a recombinant gene combining Capsicum phytoene synthase and Pantoea carotene desaturase (PAC) resulted in transgenic seeds with a total carotenoid content up to 146 µg/g, which was a 62-fold increase compared to non-transgenic seeds. plos.org Beta-carotene constituted about 77% of this total. plos.org

In wheat, co-expression of bacterial CrtB (phytoene synthase) and CrtI genes led to an 8-fold increase in beta-carotene levels. biorxiv.org

In tomato, fruit-specific overexpression of a bacterial phytoene synthase gene (CrtB) led to a two-fold increase in total fruit carotenoids. longdom.org

Manipulating metabolic flux also involves directing the pathway specifically towards beta-carotene after the formation of lycopene. The carotenoid pathway branches at lycopene, which can be cyclized by two different enzymes: lycopene ε-cyclase (LCY-ε) to form α-carotene (a precursor to lutein), and lycopene β-cyclase (LCY-β) to form beta-carotene. aocs.orgfrontiersin.org To maximize beta-carotene production, researchers have focused on down-regulating the expression of LCY-ε while ensuring or enhancing the activity of LCY-β. frontiersin.org In potato, silencing the gene for lycopene ε-cyclase (StLCY-e) was used to redirect the metabolic flux towards the β-branch of the pathway, significantly increasing beta-carotene levels. frontiersin.org

Another important target for genetic manipulation is the Orange (Or) gene. This gene does not encode a biosynthetic enzyme but rather plays a regulatory role by inducing the formation of chromoplasts, which are plastids that serve as a metabolic sink for storing large amounts of carotenoids. biorxiv.orgoup.com Overexpression of a modified wheat Or gene in rice and wheat resulted in an 8-fold and 7-fold increase in beta-carotene in the grains, respectively. researchgate.net The Or gene works by post-transcriptionally regulating PSY and promoting the creation of storage structures for the synthesized carotenoids. oup.com

Table 1: Examples of Beta-Carotene Enhancement via Gene Overexpression and Pathway Manipulation

CropTarget Gene(s) & OriginGenetic ApproachKey FindingReference
Rice (Golden Rice 2)PSY (Maize) and CrtI (Pantoea ananatis)Overexpression in endospermAccumulated up to 37 µg/g of total carotenoids, with beta-carotene being the major component. frontiersin.orggoldenrice.org
SoybeanPAC (Capsicum PSY + Pantoea CrtI)Seed-specific overexpressionAchieved a 62-fold increase in total carotenoids (up to 146 µg/g), with 112 µg/g as beta-carotene. plos.org
WheatModified TaOrHis110 (Wheat)Seed-specific overexpressionUp to a 7-fold increase in beta-carotene content in grains. biorxiv.orgresearchgate.net
PotatoSilencing of StLCY-e (Potato)RNAi-mediated gene silencingRedirected metabolic flux, leading to a 14-fold increase in beta-carotene. frontiersin.orgresearchgate.net
TomatoCrtB (Erwinia uredovora)Fruit-specific overexpressionResulted in a 2-fold increase in total fruit carotenoids. longdom.org

Application of Modern Gene-Editing Technologies (e.g., CRISPR)

The advent of precise gene-editing technologies, particularly CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats), has revolutionized the genetic enhancement of crops. frontiersin.orgtaylorfrancis.com Unlike traditional genetic modification which often involves inserting foreign DNA, CRISPR-Cas systems allow for precise, targeted alterations to a plant's own genome, including deletions, insertions, or nucleotide substitutions. innovativegenomics.orgafhu.org This technology offers a powerful and efficient way to improve nutritional content, with the potential to create biofortified crops that are free of foreign transgenes. nih.govresearchgate.net

One successful strategy using CRISPR-Cas9 is the targeted disruption or "knockout" of genes that either compete with or degrade beta-carotene. A prime example is the enhancement of beta-carotene in lettuce. afhu.org Researchers used CRISPR to knock out the lycopene ε-cyclase (LCY-ε) gene, which is the enzymatic gatekeeper that diverts lycopene away from the beta-carotene branch of the pathway. researchgate.net This single modification resulted in a 2.7-fold increase in beta-carotene levels and facilitated the accumulation of zeaxanthin, another valuable carotenoid. afhu.orgresearchgate.net

Another approach involves editing genes that regulate the expression of the carotenoid biosynthesis pathway. In a notable study, researchers targeted the rice Orange gene (OsOr) using CRISPR-Cas9. isaaa.org This directed modification led to the creation of orange-colored rice calli that showed a significant accumulation of beta-carotene, demonstrating that editing a regulatory gene can effectively switch on the carotenoid production pathway in tissues where it is normally inactive. isaaa.orgnih.gov

CRISPR technology can also be used for the precise insertion of beneficial genes into a plant's genome. amazonaws.com This "knock-in" approach has been used to develop new versions of Golden Rice. nih.gov Scientists have successfully used CRISPR-Cas9 to insert a carotenoid biosynthesis cassette, containing the PSY and CrtI genes, into a specific "safe harbor" location within the rice genome. amazonaws.comresearchgate.net This ensures stable expression of the inserted genes without disrupting the function of native genes. researchgate.net Similarly, CRISPR-Cas9 has been employed in maize to introduce or modify genes like PSY1 to significantly boost beta-carotene levels. amazonaws.com These studies confirm that CRISPR is a precise and efficient tool for enhancing the nutritional profile of major staple crops. amazonaws.com

Table 2: Examples of Beta-Carotene Enhancement via CRISPR-Cas9 Gene Editing

CropTarget Gene(s)CRISPR-Cas9 ApproachKey FindingReference
LettuceLCY-ε (Lycopene ε-cyclase)Gene knockoutIncreased beta-carotene levels up to 2.7-fold. afhu.orgresearchgate.net
RiceOsOr (Orange gene)Targeted mutagenesisInduced hyper-accumulation of beta-carotene in rice calli, turning them orange. isaaa.orgnih.gov
RiceGenomic Safe HarborKnock-in of PSY and CrtI genesDeveloped a marker-free, biofortified rice line with enhanced beta-carotene. nih.govresearchgate.net
MaizePSY1 (Phytoene synthase 1)Gene insertion/editingSignificantly increased beta-carotene and vitamin A levels in maize plants. amazonaws.com
TomatoSlCYC-B (Lycopene β-cyclase)Upregulation via promoter editingIncreased lycopene and beta-carotene content. nih.gov

Advanced Structural Investigations and Cerotene Beta Carotene Derivatives in Research

Study of Geometric Isomers (all-trans, cis-isomers) and Their Interconversion in Research Contexts

Cerotene (β-carotene) can exist in different geometric configurations, known as isomers, due to the presence of numerous carbon-carbon double bonds in its long polyene chain. nih.gov The most stable and common form found in nature is the all-trans isomer. mdpi.com However, exposure to various physical and chemical factors such as light, heat, and acids can induce the conversion of the all-trans form into various cis-isomers. nih.govmdpi.com This process is known as isomerization.

The cis-isomers are generally less thermodynamically stable than the all-trans configuration because of the steric hindrance created by the bent structure of the polyene chain. nih.gov Research has shown that different conditions favor the formation of specific isomers. For instance, thermal processing or heating often leads to the formation of 13-cis-β-carotene as the primary isomerization product. mdpi.com Conversely, exposure to light preferentially forms the 9-cis-β-carotene isomer. mdpi.com Quantum chemistry studies have explored the energy barriers for these transformations, finding that in the ground state, the energy barrier for the rotation of the central C=C bond decreases as the polyene chain lengthens. researchgate.net The relative abundance of these isomers typically follows the order: all-trans > 9-cis > 13-cis > 15-cis. researchgate.net

The interconversion between these isomers is a significant area of research, as the geometric shape of the molecule can influence its biological function and chemical reactivity. nih.govnih.govunimi.it For example, the 15-cis isomer, while less common, has been studied for its specific roles in the photosynthetic apparatus of certain bacteria, where its configuration is thought to enhance photoprotection. nih.govunimi.it Studies involving singlet oxygen have shown that it can catalyze the isomerization of cis-β-carotene back to the all-trans form, and also produce various cis isomers from the all-trans configuration. nih.gov

Table 1: Predominant Geometric Isomers of β-Carotene and Conditions for Formation

IsomerCommon PrecursorPrimary Condition for FormationReference
all-trans-β-carotene -Most stable, naturally occurring form mdpi.com
9-cis-β-carotene all-trans-β-caroteneExposure to light (Photoisomerization) nih.govmdpi.com
13-cis-β-carotene all-trans-β-caroteneHeating (Thermal isomerization) mdpi.com
15-cis-β-carotene all-trans-β-carotenePhotoisomerization / Singlet Oxygen researchgate.netnih.gov

While β-carotene itself is achiral, its isomer, α-carotene, possesses a chiral center at the C-6' position of its ε-ring. bibliotekanauki.plresearchgate.net This chirality means that α-carotene can exist as two different stereoisomers: (6′R) and (6′S). bibliotekanauki.plresearchgate.net Extensive research has been conducted to determine the stereochemistry of α-carotene and its derivatives, such as lutein (B1675518), as found in various phototrophic organisms.

Using advanced analytical techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy, scientists have analyzed the chirality of these compounds isolated from a wide range of algae and land plants. bibliotekanauki.plresearchgate.net The consistent finding across these studies is that only the (6′R)-type of α-carotene and its derivatives are present in these organisms. bibliotekanauki.plresearchgate.netresearchgate.net The (6′S)-type has not been found to occur naturally. bibliotekanauki.plresearchgate.net This stereochemical specificity suggests that the enzyme responsible for creating the ε-ring, lycopene (B16060) ε-cyclase, operates with high stereoselectivity, exclusively producing the (6'R) configuration. bibliotekanauki.plresearchgate.net The distinct three-dimensional structure of the (6'R) and (6'S) isomers would require different binding sites on the enzyme, and it appears that only the one leading to the (6'R) form has been evolutionarily selected in these organisms. bibliotekanauki.plresearchgate.net

Oxidative Degradation Pathways and Characterization of Cleavage Products in Non-Biological Systems

The extensive system of conjugated double bonds that gives β-carotene its color also makes it highly susceptible to oxidation. biorxiv.org In non-biological systems, the oxidative degradation of β-carotene can be initiated by factors like oxygen, heat, light, and the presence of radical initiators. mdpi.com The oxidation process is often autocatalytic, meaning the products of the reaction can themselves promote further degradation. mdpi.com

Research has identified two main proposed mechanisms for this degradation: a random cleavage theory, where oxidative attack can occur at any of the double bonds, and a central cleavage theory, focusing on the C15-C15' central bond. mdpi.com In practice, a wide array of cleavage products are formed, suggesting that non-specific attacks along the polyene chain are common. mdpi.com

The oxidation of β-carotene yields a complex mixture of smaller molecules known as apocarotenoids. Key cleavage products identified in laboratory studies include:

Epoxides: 5,6-epoxy-β-carotene and 15,15′-epoxy-β-carotene are major initial products. mdpi.comresearchgate.net

Aldehydes (Apocarotenals): A series of β-apo-carotenals of varying chain lengths are formed, such as β-apo-8'-carotenal and β-apo-12'-carotenal. mdpi.comnih.gov

Ketones (Apocarotenones): Compounds like β-apo-13-carotenone are common degradation products. mdpi.comresearchgate.net

Short-chain Volatiles: Further oxidation breaks the molecule down into smaller, often aromatic, compounds like β-ionone, β-cyclocitral, 5,6-epoxy-β-ionone, and dihydroactinidiolide. researchgate.netmdpi.comnih.gov

Studies using different oxidizing agents, such as hypochlorous acid (to model oxidation by neutrophils) or peroxyl radicals, confirm the formation of these diverse products. nih.gov The specific profile of cleavage products can vary depending on the conditions, such as the type of oxidant, solvent, and temperature. mdpi.com

Table 2: Common Oxidative Cleavage Products of β-Carotene in Non-Biological Systems

Product ClassRepresentative CompoundsReference
Epoxides 5,6-epoxy-β-carotene, 15,15′-epoxy-β-carotene mdpi.comresearchgate.net
Apocarotenals β-apo-8'-carotenal, β-apo-12'-carotenal, β-apo-14'-carotenal mdpi.commdpi.com
Apocarotenones β-apo-13-carotenone, 4-oxo-β-ionone researchgate.netmdpi.com
Volatile Products β-ionone, β-cyclocitral, Dihydroactinidiolide mdpi.comnih.gov

Formation and Analysis of Cationic this compound (Beta-Carotene) Species and Their Chemical Properties

Under certain conditions, β-carotene can lose an electron to form a β-carotene radical cation (β-carotene•+). nih.govallenpress.com The formation of this reactive species has been studied using various techniques. Pulse radiolysis of β-carotene in an aerated dimethyl sulfoxide (B87167) (DMSO) solution has been shown to generate the radical cation, which exhibits a strong, broad absorption maximum in the near-infrared region at approximately 942 nm. allenpress.com

Photo-excitation by laser photolysis, especially in electron-accepting solvents like carbon tetrachloride (CCl4), can also lead to the formation of β-carotene•+. nih.gov In this process, the excited β-carotene molecule transfers an electron to the solvent molecule. nih.gov The formation of these cationic species has also been observed during analysis with certain mass spectrometry techniques, such as infrared matrix-assisted laser desorption electrospray ionization (IR-MALDESI), where multiphoton ionization or thermal degradation during the analysis may be the cause. nih.gov

The β-carotene radical cation is a transient species. Kinetic studies show that it decays via a first-order reaction. allenpress.com The proposed decay pathways include reaction with water (hydrolysis) at low concentrations and the formation of a dimer radical cation ((β-carotene)₂•+) at higher concentrations. allenpress.com The redox potential corresponding to the formation of the β-carotene cation radical has been measured at approximately 691.5 mV, providing a quantitative measure of its propensity to be oxidized. sav.sk

Research into Apocarotenoid Derivatives as Signaling Molecules (excluding direct human health effects)

The oxidative cleavage products of β-carotene, collectively known as apocarotenoids, are not merely degradation byproducts but are increasingly recognized as potent signaling molecules, particularly in plants. frontiersin.orgresearchgate.net In plants, these molecules play crucial roles in growth, development, and adaptation to environmental stress. frontiersin.organr.fr

Apocarotenoids are precursors to essential phytohormones, including abscisic acid (ABA) and strigolactones (SLs). researchgate.netanr.fr These hormones regulate a vast array of processes, from seed dormancy and shoot branching to interactions with symbiotic fungi in the soil. researchgate.net

Beyond their role as hormone precursors, other apocarotenoids function directly as signals. A key example is β-cyclocitral, a volatile compound derived from the oxidation of β-carotene. frontiersin.organr.fr Research has shown that β-cyclocitral acts as a retrograde signaling molecule, communicating information about stress from the chloroplasts to the nucleus. frontiersin.organr.fr This signal can trigger defense mechanisms in the plant, increasing its tolerance to stresses like drought and high light. frontiersin.organr.fr Other apocarotenoids, which are not yet fully defined (such as the proposed ACS1 signal), are being investigated for their roles in modulating the development of leaves and roots and the activity of apical meristems. biorxiv.org These molecules contribute to the plant's ability to sense its environment and adjust its growth and development accordingly. biorxiv.org

Theoretical and Experimental Approaches to Structure-Activity Relationship (SAR) Studies in Biological Systems (non-human clinical)

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. For β-carotene and its derivatives, SAR research in non-human biological systems has provided critical insights into their mechanisms of action.

A significant finding is that many of the biological effects attributed to carotenoids may actually be mediated by their oxidative cleavage products (apocarotenoids). nih.gov For example, in studies using cell cultures, it was demonstrated that carotenoid oxidation products, specifically apocarotenals, are responsible for activating the electrophile/antioxidant response element (EpRE/ARE) transcription system. nih.gov This system is a key cellular defense pathway. SAR studies using a series of synthetic apocarotenoids have established specific structural requirements for this activity:

Active Functional Group: Aldehydes (apocarotenals) are the active molecules, not the corresponding carboxylic acids. nih.gov

Influence of Methyl Groups: The biological activity is dependent on the position of methyl groups relative to the terminal aldehyde group, which affects the reactivity of the conjugated double bond system. nih.gov

Optimal Chain Length: For dialdehyde (B1249045) derivatives, the optimal length for activating the EpRE/ARE system was found to be a 12-carbon main chain. nih.gov

Theoretical approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, have been employed to predict the antioxidant properties of carotenoids based on their molecular structure. sav.sk These models can predict properties like redox potential, which is a key indicator of a molecule's ability to act as an antioxidant, based on structural features and polarizability. sav.sk In cellular models of inflammation (e.g., RAW264.7 macrophage cells), SAR studies have shown that β-carotene can suppress the expression of pro-inflammatory genes, and this activity is linked to its chemical structure and radical-scavenging capabilities. iiarjournals.orgnih.gov

Emerging Research Frontiers and Methodological Advancements in Cerotene Beta Carotene Science

Integration of Multi-Omics Approaches for Comprehensive Pathway Understanding

The biosynthesis of beta-carotene (B85742) is a complex process involving numerous genes and enzymes. mdpi.com To unravel this complexity, researchers are increasingly turning to multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics. This holistic strategy provides a comprehensive view of the metabolic pathways and regulatory networks governing beta-carotene accumulation.

Multi-omics studies have been instrumental in identifying key genes and regulatory factors. For instance, in tomato plants, an integrated analysis of the transcriptome and metabolome of mutants deficient in abscisic acid (ABA), which is synthesized from beta-carotene, helped elucidate the ABA-dependent response to abiotic stress. oup.com Similarly, a multi-omics approach in tobacco lines expressing a carrot lycopene (B16060) β-cyclase gene revealed not only an increase in carotenoid content but also an induction of various carotenoid genes like phytoene (B131915) synthase (PSY) and phytoene desaturase (PDS), suggesting a coordinated regulation of the pathway. nih.gov Research on pepper mutants also utilized a multi-omics strategy to identify transcription factors, such as bHLH71-like, that positively regulate carotenoid accumulation under specific light conditions. oup.com

In microorganisms, such as the oleaginous red yeast Sporobolomyces pararoseus, multi-omics profiling under oxidative stress revealed that the up-regulation of the carotenogenic metabolic flux combined with the down-regulation of the TCA cycle were key factors in enhancing beta-carotene and torularhodin (B1231415) production. researchgate.net These studies showcase the power of integrating different omics layers to obtain a systems-level understanding of beta-carotene metabolism, which is crucial for targeted genetic engineering and optimization of production. researchgate.net

Table 1: Examples of Multi-Omics Studies in Beta-Carotene Research

OrganismOmics Approaches UsedKey FindingsReference
Tobacco (Nicotiana tabacum)Transcriptomics, MetabolomicsExpression of carrot lycopene β-cyclase (LCYB) gene increased β-carotene and induced other carotenoid biosynthesis genes (PSY, PDS, ZDS). nih.gov
Tomato (Solanum lycopersicum)Transcriptomics, MetabolomicsCharacterized ABA-dependent responses to salinity and heat stress by analyzing mutants in the ABA biosynthesis pathway. oup.com
Yeast (Sporobolomyces pararoseus)Transcriptomics, MetabolomicsIdentified up-regulation of carotenogenic flux and down-regulation of TCA cycle as reasons for enhanced β-carotene production under oxidative stress. researchgate.net
Goji Berry (Lycium barbarum)Transcriptomics, MetabolomicsElucidated the carotenoid biosynthesis pathway, identifying β-carotene as a crucial precursor for zeaxanthin (B1683548) dipalmitate synthesis. mdpi.com
Pepper (Capsicum annuum)Transcriptomics, MetabolomicsIdentified a bHLH transcription factor as a positive regulator of carotenoid accumulation in response to light intensity. oup.com

Advanced Computational Chemistry and Molecular Modeling for Structural Prediction and Interaction Analysis

Computational chemistry and molecular modeling have become indispensable tools for investigating the structural and electronic properties of beta-carotene at the atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Quantum chemistry simulations, particularly using time-dependent density functional theory (TD-DFT), are employed to study the electronic absorption spectrum of beta-carotene. acs.orgacs.org These simulations help to understand the molecule's interaction with light, which is fundamental to its role as a pigment and in photosynthesis. acs.org Studies have successfully simulated the optical absorption spectrum by computing the vibrational normal modes in both the ground and excited electronic states, providing a detailed picture of the molecule's photophysics. acs.orgacs.org

Molecular dynamics (MD) simulations are used to investigate the behavior of beta-carotene within complex biological environments, such as lipid bilayers. nih.gov All-atom MD simulations have revealed how beta-carotene orients itself within a model membrane and how its conformational flexibility is influenced by interactions with surrounding lipid molecules. nih.gov For example, simulations comparing beta-carotene and zeaxanthin (a related carotenoid with hydroxyl groups) showed that the polar groups on zeaxanthin lead to specific interactions with lipid heads, significantly affecting its orientation and the membrane structure, a behavior not observed for the nonpolar beta-carotene. nih.gov Other computational studies have explored the encapsulation of beta-carotene in nanotubes, using multilayered ONIOM approaches to understand how confinement affects its optical properties. researchgate.net These computational approaches are crucial for predicting molecular interactions and designing novel delivery systems.

Table 2: Computational Methods in Beta-Carotene Research

Computational MethodArea of ApplicationKey InsightsReference
Time-Dependent Density Functional Theory (TD-DFT)Electronic Absorption SpectrumSimulation of optical absorption spectra and analysis of vibrational modes in ground and excited states. acs.orgacs.org
Molecular Dynamics (MD) SimulationsMembrane InteractionInvestigation of conformational changes, orientation, and dynamic behavior of β-carotene within a model lipid bilayer. nih.gov
Quantum and Molecular Mechanics (ONIOM)Encapsulation StudiesStudied the effect of confinement in carbon nanotubes on the optical properties of β-carotene. researchgate.net
Quantum Chemical StudiesCorrosion InhibitionInvestigated the adsorption mechanism and identified active sites for interaction with metal surfaces. nijophasr.net

Development of Novel Biosensors and In Situ Imaging Techniques for Cerotene (Beta-Carotene) Distribution

The ability to detect and visualize beta-carotene within complex matrices like cells and food products is critical for understanding its function and improving its application. Recent advancements have focused on creating novel biosensors and powerful in situ imaging techniques.

Novel whole-cell biosensors have been developed for various analytical purposes. One such biosensor utilizes Daucus carota (carrot) cells, with their native beta-carotene acting as a reporter group, to detect the presence of heavy metals. nih.govresearchgate.netjeb.co.in The principle relies on the change in beta-carotene concentration, measured spectrophotometrically, upon exposure to toxins. nih.govresearchgate.net Another innovative approach uses engineered E. coli to create a whole-cell biosensor that produces different pigments, including the orange beta-carotene and the red lycopene, in response to varying concentrations of zinc in human serum, allowing for a visual, equipment-free assessment. acs.org

For visualizing the spatial distribution of beta-carotene, label-free and non-invasive imaging techniques are at the forefront. Confocal Raman microscopy (CRM) and Coherent Anti-Stokes Raman Scattering (CARS) microscopy are particularly powerful. researchgate.netresearchgate.net CRM has been used to quantify beta-carotene partitioning between the oil and aqueous phases of emulsions in situ, which is vital for designing stable delivery systems. researchgate.net Raman mapping can also track the intracellular localization of beta-carotene-loaded microcapsules within human retinal cells. mdpi.com CARS microscopy, by monitoring the characteristic vibrational signal of beta-carotene, enables three-dimensional, label-free imaging of carotenoid aggregates within fresh and processed plant tissues, such as sweet potato and carrot, providing detailed insights into their morphology and distribution at a subcellular level. researchgate.net

Table 3: Advanced Detection and Imaging Techniques for Beta-Carotene

TechniquePrincipleApplicationReference
Whole-Cell BiosensorChange in endogenous β-carotene in Daucus carota cells upon exposure to toxins.Detection of heavy metals (Pb, Cu) in environmental samples. nih.govresearchgate.netjeb.co.in
Engineered Microbial BiosensorEngineered E. coli produces different pigments (lycopene, β-carotene) in response to zinc levels.Visual detection of zinc concentrations in human serum. acs.org
Confocal Raman Microscopy (CRM)In-situ analysis of molecular vibrations to identify and quantify chemical components.Quantifying β-carotene partitioning in oil-in-water emulsions and intracellular imaging. researchgate.netmdpi.com
Coherent Anti-Stokes Raman Scattering (CARS) MicroscopyNonlinear optical technique for label-free imaging based on characteristic molecular vibrations.3D visualization of β-carotene aggregates and distribution in plant tissues (e.g., sweet potato, carrot). researchgate.net

Future Directions in Sustainable Production and Novel Applications

Research into beta-carotene is increasingly focused on sustainable production methods and expanding its applications beyond traditional uses, particularly in areas like agriculture and material science.

Sustainable Production: The demand for naturally sourced beta-carotene has driven the development of biotechnological production platforms that are more sustainable than chemical synthesis or extraction from limited plant sources. nih.govresearchgate.net Microalgae, especially Dunaliella salina, are a prime system for industrial-scale production, with research focused on optimizing cultivation conditions and using techniques like red light exposure to boost the accumulation of specific isomers like 9-cis beta-carotene. researchgate.net Plant in vitro cultures also represent a promising and controllable strategy for sustainable production, with metabolic engineering, elicitation, and precursor feeding being explored to enhance yields. nih.govresearchgate.net Fermentation using microorganisms like the yeast Phaffia rhodozyma is another avenue, where strategies such as applying magnetic fields during fermentation have been shown to increase beta-carotene production. nih.gov

Novel Applications:

Agricultural Fortification Strategies: Biofortification of staple crops with beta-carotene is a key strategy to combat vitamin A deficiency in vulnerable populations. isaaa.orgcirad.fr Genetic engineering has been used to increase beta-carotene content significantly in crops like cassava, with studies showing a 20- to 30-fold increase. isaaa.org An interesting secondary benefit observed in biofortified cassava was a reduction in postharvest deterioration, which enhances the crop's shelf life and economic value. isaaa.org Agronomic biofortification, using specific organic soil amendments, has also been shown to improve the beta-carotene concentration in crops like orange-fleshed sweet potato (OFSP). cirad.fr The development of beta-carotene-rich composite flours, for instance by substituting a portion of cassava mash with OFSP, is a practical application to improve the nutritional value of traditional foods like gari. researchgate.net

Material Science Applications: The inherent properties of beta-carotene as a stable pigment and a potent antioxidant open up applications in material science. oup.comsgu.ac.id Its vibrant orange-red color makes it a desirable natural colorant for foods, pharmaceuticals, and cosmetics, replacing synthetic dyes that may have negative health perceptions. oup.comsgu.ac.idresearchgate.net As an antioxidant, beta-carotene can be incorporated into materials to protect them from oxidative damage. nih.gov For example, it is used in cosmetic creams to protect the skin from UV radiation-induced oxidation. oup.com Research into encapsulation technologies, such as forming complexes with chitooligosaccharides, aims to improve the stability and solubility of beta-carotene, thereby broadening its applicability as a functional ingredient in various materials and food systems. mdpi.com

Q & A

Q. How can researchers systematically identify cerotene's structural and physicochemical properties in experimental settings?

To characterize this compound, employ spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and computational modeling (e.g., DFT calculations) to resolve stereochemistry and bond interactions. Cross-reference data with crystallographic databases (e.g., Cambridge Structural Database) to validate structural hypotheses. For purity assessment, use HPLC coupled with UV-Vis or fluorescence detection, ensuring calibration with certified reference materials .

Q. What methodological frameworks ensure reproducibility in this compound synthesis protocols?

Adopt step-by-step documentation aligned with journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Specify reaction conditions (temperature, solvent, catalyst loading).
  • Report yields with error margins (triplicate trials).
  • Include purification methods (e.g., column chromatography gradients, recrystallization solvents).
  • Provide raw spectral data (e.g., NMR shifts, IR peaks) in supplementary materials .

Q. How should researchers design a literature review to contextualize this compound's biological or catalytic roles?

Use systematic review principles:

  • Search databases (SciFinder, PubMed) with controlled vocabularies (e.g., MeSH terms: "this compound," "biosynthesis," "catalysis").
  • Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000, in vitro validation).
  • Synthesize findings in a comparative table, highlighting contradictions in mechanistic hypotheses or activity metrics .

Advanced Research Questions

Q. How can conflicting data on this compound's catalytic efficiency be resolved across studies?

  • Variable isolation : Test hypotheses under controlled variables (pH, temperature, substrate concentration).
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch variability.
  • Cross-validation : Replicate key experiments using independent labs' protocols .
    Example contradiction: Discrepancies in turnover numbers (kcat) may arise from assay sensitivity (e.g., fluorometric vs. colorimetric detection).

Q. What experimental designs optimize this compound's stability in long-term storage for kinetic studies?

  • Accelerated degradation studies : Monitor decomposition kinetics at elevated temperatures (40–60°C) using Arrhenius modeling.
  • Stabilizers screening : Test antioxidants (e.g., BHT) or inert atmospheres (N2).
  • Analytical endpoints : Quantify degradation products via LC-MS and correlate with activity loss .

Q. How can computational models predict this compound's interaction with novel substrates or proteins?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to map binding affinities.
  • MD trajectories : Analyze 100-ns simulations (GROMACS/AMBER) for conformational stability.
  • Validation : Compare in silico ΔG values with SPR-measured KD.

Q. What strategies address low yields in this compound's enantioselective synthesis?

  • Catalyst optimization : Screen chiral ligands (BINAP, Salen) with metal catalysts (Ru, Rh).
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) for transition-state stabilization.
  • Kinetic resolution : Use lipases or engineered enzymes for racemate separation .

Methodological Challenges and Solutions

Q. How to mitigate bias in this compound's bioactivity assays?

  • Blinding : Implement double-blind protocols for data collection/analysis.
  • Positive/negative controls : Include reference compounds (e.g., this compound analogs with known IC50).
  • Power analysis : Predefine sample sizes to ensure statistical validity .

Q. What interdisciplinary approaches enhance this compound's application in materials science?

  • Collaborative frameworks : Partner with polymer chemists to study this compound-PMMA composites.
  • Surface analysis : Use AFM/XPS to characterize adhesion properties.
  • Thermal profiling : DSC/TGA to assess degradation thresholds .

Q. Data Synthesis Table

Parameter Method Key Considerations References
Structural validationX-ray crystallographyResolution ≤ 1.0 Å
Synthetic yieldGC-MS/HPLCInternal standard calibration
Catalytic activityStopped-flow kineticsSubstrate saturation curves
Computational modelingDFT (B3LYP/6-31G*)Solvent continuum models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.